Siseptin
Description
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNJDPXUPRGIE-XMKQNZKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-09-2 | |
| Record name | Sisomicin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disisomicin pentakis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Siseptin (Sisomicin): Mechanistic Insights into 30S Ribosomal Subunit Binding and Protein Synthesis Inhibition
Executive Summary Siseptin, universally known in pharmacological literature as Sisomicin, is a potent aminoglycoside antibiotic derived from the fermentation of the actinomycete 1[1]. Structurally related to gentamicin, it possesses a unique unsaturated aminocyclitol ring that confers robust bactericidal activity, particularly against aerobic Gram-negative bacilli and select Gram-positive pathogens[2]. As a Senior Application Scientist, I present this technical guide to dissect the precise molecular mechanisms by which this compound disrupts bacterial protein synthesis, detailing its target engagement at the 30S ribosomal decoding center, the resulting conformational dynamics, and the self-validating experimental protocols used to quantify its efficacy.
Molecular Architecture and Target Engagement
The primary bactericidal mechanism of this compound hinges on its high-affinity binding to the 30S ribosomal subunit. Unlike bacteriostatic agents that merely pause translation, this compound actively corrupts the structural fidelity of the ribosome.
Structural Dynamics at the Decoding Center: High-resolution ambient temperature crystallography has elucidated the exact binding coordinates of this compound within the 16S rRNA decoding center[3]. The molecule anchors itself to helix 44 (h44) through a complex network of seven hydrogen bonds and a critical hydrophobic ring stacking interaction:
-
Ring-I: Establishes base stacking with decoding center residue G1491[3].
-
Ring-II: Engages in hydrogen bonding with the backbone phosphate of 16S rRNA residue A1493 and the bases of G1494 and U1495[3].
-
Ring-III: Forms a single H-bond with the backbone phosphate of U1406, two H-bonds with G1405, and a single H-bond with the 5-methyl modified cytosine (5mC1407)[3].
This precise binding alters the dynamic interaction between h44 and the highly conserved GGAA tetraloop on helix 45 (h45). This compound binding stabilizes an4[4]. By forcing the ribosome into this unnatural intermediary conformation, this compound prevents the structural proofreading mechanisms that normally reject non-cognate transfer RNAs (tRNAs).
The Cascade of Translation Inhibition
The structural distortion induced by this compound triggers a lethal cascade of translational errors:
-
Initiation Complex Disruption: this compound prevents the proper assembly of the functional 70S ribosome by interfering with the initiation complex[2].
-
mRNA Misreading: By locking the A-site into an intermediate closed state, this compound lowers the thermodynamic barrier for near-cognate and non-cognate aminoacyl-tRNAs. This causes the ribosome to misread the messenger RNA (mRNA) codons[2].
-
Translocation Blockade: The physical presence of the aminoglycoside in the decoding center sterically hinders the translocation of the tRNA from the A-site to the P-site[5].
-
Aberrant Protein Accumulation: The incorporation of incorrect amino acids leads to the synthesis of truncated, misfolded proteins. When these faulty proteins are inserted into the bacterial cell membrane, they compromise its integrity, leading to an influx of more antibiotic and ultimately, cell death[5].
Diagram illustrating the molecular cascade of this compound-induced bacterial cell death.
Quantitative Data & Binding Kinetics
To provide a comparative baseline for drug development professionals, the following table summarizes the quantitative binding interactions and typical minimum inhibitory concentration (MIC) ranges for this compound against standard reference strains.
| Parameter / Interaction | Target / Strain | Value / Description |
| Ring-I Interaction | 16S rRNA (G1491) | Hydrophobic base stacking |
| Ring-II Interaction | 16S rRNA (A1493, G1494, U1495) | Hydrogen bonding network |
| Ring-III Interaction | 16S rRNA (U1406, G1405, 5mC1407) | 4 distinct Hydrogen bonds |
| MIC (Escherichia coli) | E. coli ATCC 25922 | 0.25 – 2.0 µg/mL |
| MIC (Pseudomonas aeruginosa) | P. aeruginosa clinical isolates | 0.5 – 4.0 µg/mL |
| Translation Inhibition IC50 | In vitro Cell-Free Assay | ~0.4 - 1.0 µM (Strain dependent) |
Experimental Methodologies
To validate the efficacy and mechanism of this compound, researchers rely on robust, self-validating experimental systems. Below are the field-proven protocols for assessing protein synthesis inhibition and whole-cell bactericidal activity.
Protocol 1: Cell-Free Translation Inhibition Assay
Causality Insight: Utilizing an E. coli S30 extract provides a complete, native macromolecular environment (ribosomes, tRNAs, synthetases) without the confounding variable of cell membrane permeability. This isolates the ribosomal binding kinetics, ensuring that the competitive inhibition observed accurately reflects intracellular target engagement[6].
-
Reagent Preparation: Thaw the E. coli S30 Extract System for Linear Templates on ice. Prepare a master mix containing S30 premix (amino acids minus methionine), T7 RNA polymerase, and RNase inhibitor.
-
Template Addition: Add 1 µg of a reporter mRNA template (e.g., Firefly Luciferase) to the master mix. The luminescence readout provides a highly sensitive, linear quantification of functional protein synthesized.
-
This compound Titration: Prepare a serial dilution of this compound in nuclease-free water (ranging from 0.01 µM to 10 µM). Add 1 µL of each dilution to respective reaction tubes. Use water as a negative control and a known inhibitor (e.g., Kanamycin) as a positive control[6].
-
Translation Phase: Incubate the reaction mixtures at 37°C for 60 minutes to allow for translation and protein folding.
-
Quenching and Readout: Stop the reaction by placing tubes on ice. Transfer 5 µL of the reaction to a 96-well opaque plate. Add 50 µL of Luciferase Assay Reagent to each well.
-
Data Acquisition: Measure luminescence using a microplate reader. Calculate the IC50 by plotting the log of this compound concentration against the normalized luminescence percentage.
Step-by-step workflow for the cell-free translation inhibition assay using E. coli S30 extract.
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution
Causality Insight: This assay determines the phenotypic susceptibility of whole bacteria. It validates that the in vitro ribosomal binding translates to actual cell death, accounting for biological variables like efflux pumps and membrane permeability[7].
-
Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli ATCC 25922) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[7].
-
Broth Dilution: Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of ~5 x 10⁵ CFU/mL[7].
-
Antibiotic Plating: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB (e.g., 64 µg/mL down to 0.06 µg/mL)[7].
-
Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the antibiotic dilution. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16–20 hours under aerobic conditions[7].
-
Analysis: Visually inspect the wells or use a spectrophotometer (OD600). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth[7].
Conclusion
This compound (Sisomicin) remains a critical tool in the antimicrobial arsenal. By exploiting the structural vulnerabilities of the bacterial 30S ribosomal subunit, it induces a catastrophic failure of protein synthesis fidelity. The integration of high-resolution structural biology with robust in vitro and in vivo assays continues to inform the development of next-generation aminoglycosides capable of overcoming emerging resistance mechanisms.
References
- What is the mechanism of Sisomicin sulfate? - Patsnap Synapse.
- The Discovery and Production of Sisomicin: A Technical Guide - Benchchem.
- What is Sisomicin sulfate used for? - Patsnap Synapse.
- Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - Oxford Academic (Nucleic Acids Research).
- Sisomicin and N1MS binding to the 30S decoding complex induces an intermediate state of 30S domain closure - ResearchGate.
- Application Notes and Protocols for Sisomicin in Veterinary Medicine Research - Benchchem.
- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance - MDPI (Pharmaceutics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Sisomicin sulfate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Sisomicin sulfate used for? [synapse.patsnap.com]
- 6. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Siseptin (Sisomicin) Aminoglycoside: Structural Architecture, Mechanistic Pathways, and Analytical Characterization
Executive Summary
Siseptin, universally documented under its generic nomenclature as Sisomicin , is a potent, broad-spectrum aminoglycoside antibiotic originally isolated from the fermentation broth of Micromonospora species[1],[2]. Structurally analogous to gentamicin C1a, this compound is distinguished by a unique 4',5'-dehydro unsaturation in its sisosamine sugar ring. This critical structural variance not only alters the conformational flexibility of the molecule but also enhances its binding avidity to the bacterial 30S ribosomal subunit. As a result, this compound exhibits profound bactericidal efficacy against refractory Gram-negative pathogens, including persister cells of Pseudomonas aeruginosa[2]. This technical guide provides a comprehensive analysis of this compound’s chemical architecture, mechanistic pathways, analytical characterization protocols, and pharmacological profile.
Chemical Architecture & Structural Elucidation
This compound (C₁₉H₃₇N₅O₇) belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides[1]. The molecular scaffold is constructed from a central 2-DOS aminocyclitol ring, which is glycosidically linked at the C4 and C6 positions to two distinct aminosugars[3]:
-
Sisosamine (at C4): An unsaturated aminosugar (2,6-diamino-2,3,4,6-tetradeoxy-D-glycero-hex-4-enopyranose). The double bond between C4' and C5' flattens the ring geometry, increasing the basicity of the adjacent amino groups and optimizing hydrogen bonding within the ribosomal binding pocket.
-
Garosamine (at C6): A heavily methylated sugar (3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranose) that contributes to the molecule's resistance against specific aminoglycoside-modifying enzymes (AMEs)[1].
Table 1: this compound (Sisomicin) Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | [1],[2] |
| Molecular Formula | C₁₉H₃₇N₅O₇ | [1],[3] |
| Molecular Weight | 447.53 g/mol | [2],[4] |
| Exact Mass | 447.2693 Da | [2],[4] |
| Melting Point | 198-201 °C (Monohydrate form) | [3] |
| Optical Rotation | [α]D²⁶ +189° (c = 0.3) | [3] |
| XLogP3 | -5.1 (Highly hydrophilic) | [1],[4] |
Mechanism of Action: Ribosomal Binding & Translational Disruption
The bactericidal causality of this compound is rooted in its polycationic nature. At physiological pH, its five amino groups are protonated, facilitating initial electrostatic interactions with the negatively charged lipopolysaccharides (LPS) of the bacterial outer membrane. Following porin-mediated entry, this compound utilizes the proton motive force (PMF) to traverse the inner membrane.
Upon entering the cytoplasm, this compound binds with high affinity to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit[1],[5]. This binding locks the conserved adenine residues (A1492 and A1493) in a "flipped-out" conformation. This structural distortion mimics the conformational changes that normally occur only during cognate tRNA binding, thereby severely reducing the fidelity of translation. The resulting incorporation of incorrect amino acids leads to the accumulation of aberrant, truncated proteins that insert into the cell membrane, causing lethal membrane permeabilization and rapid cell death[5].
Fig 1: this compound (Sisomicin) mechanism of action from membrane penetration to bactericidal cell death.
Experimental Protocols: Structural Characterization & Efficacy Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both the chemical identity and biological efficacy of this compound.
Protocol 1: Structural Elucidation via LC-ESI-MS/MS
Objective: To confirm the molecular mass and map the glycosidic linkages of this compound, specifically identifying the characteristic loss of the unsaturated sisosamine moiety. Causality: Electrospray ionization (ESI) is selected due to this compound's high polarity and hydrophilicity (XLogP3 = -5.1)[4]. MS/MS fragmentation precisely cleaves the weak glycosidic bonds, allowing for the independent mass verification of the 2-DOS, garosamine, and sisosamine fragments.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of this compound free base[2] in 1 mL of LC-MS grade water containing 0.1% formic acid (FA) to ensure complete protonation of the five amine groups.
-
Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm). Note: Standard C18 columns are avoided due to the lack of retention for highly polar aminoglycosides.
-
Mobile Phase: Run a gradient of Acetonitrile (Mobile Phase A) and 20 mM Ammonium Formate in Water (Mobile Phase B), both containing 0.1% FA.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ion at m/z 448.27 [M+H]⁺.
-
Fragmentation Analysis: Apply Collision-Induced Dissociation (CID) at 25 eV.
-
Self-Validation: Verify the presence of the product ion at m/z 322.2 (loss of sisosamine) and m/z 163.1 (intact 2-DOS core). Run a Gentamicin C1a standard concurrently; the distinct m/z shifts will validate the presence of the 4',5'-dehydro double bond unique to this compound.
Fig 2: Analytical workflow for the structural elucidation and validation of this compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Objective: To quantify the in vitro bactericidal efficacy of this compound against susceptible and resistant bacterial strains. Causality: Broth microdilution provides a highly controlled, reproducible environment to assess the exact concentration required to halt bacterial replication, directly correlating with the drug's ribosomal binding affinity.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture Pseudomonas aeruginosa (ATCC 27853) and an E. coli control strain (ATCC 25922) on Mueller-Hinton (MH) agar overnight. Suspend colonies in sterile saline to a density of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Antibiotic Serial Dilution: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of this compound sulfate from 64 µg/mL down to 0.125 µg/mL using cation-adjusted Mueller-Hinton broth (CAMHB). Crucial Step: Calcium and magnesium ions must be strictly adjusted, as they compete with this compound for outer membrane binding sites.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, yielding a final inoculum of 5 x 10⁵ CFU/mL.
-
Incubation & Reading: Incubate the plates at 37°C for 18-20 hours. The MIC is determined visually and spectrophotometrically (OD600) as the lowest concentration completely inhibiting visible growth.
-
Self-Validation: The assay is valid only if the MIC for the E. coli ATCC 25922 control falls within the established quality control range (typically 0.5 - 2.0 µg/mL).
Pharmacokinetics & Toxicity Profile
Like all aminoglycosides, this compound exhibits a narrow therapeutic index. Its highly polar nature prevents significant gastrointestinal absorption, necessitating intravenous or intramuscular administration. This compound is not metabolized and is excreted unchanged via glomerular filtration.
The primary dose-limiting toxicities are nephrotoxicity and ototoxicity. Nephrotoxicity is driven by the binding of the polycationic this compound molecules to megalin/cubilin receptors in the proximal renal tubules, leading to endocytosis and subsequent lysosomal phospholipidosis. Ototoxicity occurs via the disruption of calcium ion homeostasis in the inner ear hair cells, which can result in irreversible sensorineural hearing loss[6].
Table 2: this compound Pharmacological & Toxicity Data
| Parameter | Value / Description | Reference |
| Primary Target | 30S Ribosomal Subunit (16S rRNA) | [1],[5] |
| MIC Range (Natural Strains) | 0.2 - 1.6 µg/mL (e.g., Y. pestis models) | [2] |
| LD₅₀ (Mice, Intravenous) | 34 mg/kg | [3] |
| LD₅₀ (Mice, Intraperitoneal) | 221 mg/kg | [3] |
| LD₅₀ (Mice, Subcutaneous) | 288 mg/kg | [3] |
| Primary Adverse Effects | Nephrotoxicity, Vestibular/Cochlear Ototoxicity | [6] |
References
- Source: scbt.
- Source: nih.
- Source: medkoo.
- Source: pharmacompass.
- Source: drugfuture.
- Source: nih.
Sources
- 1. Sisomicin | C19H37N5O7 | CID 36119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Sisomicin [drugfuture.com]
- 4. Sisomicin sulfate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. Sisomicin Sulfate | C38H84N10O34S5 | CID 439243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Siseptin and Sisomicin: A Comprehensive Guide to Chemical Identity, Nomenclature, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Sisomicin, a potent aminoglycoside antibiotic, and clarifies its relationship with the term "Siseptin." It establishes that this compound is a trademark under which Sisomicin, typically as its sulfate salt, is marketed. This document will serve as a definitive resource, detailing the chemical identity, synonyms, mechanism of action, and key technical data for Sisomicin, thereby resolving any ambiguity between the two names and equipping researchers and drug development professionals with the foundational knowledge required for advanced study and application.
Introduction to Aminoglycoside Antibiotics
Aminoglycosides are a class of bactericidal antibiotics indispensable in the treatment of severe infections caused by Gram-negative bacteria and certain Gram-positive organisms.[1] Their shared mechanism of action involves the irreversible binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to cell death.[1][2] Sisomicin, derived from the fermentation of Micromonospora inyoensis, is a significant member of this class, structurally related to gentamicin.[2][3]
Sisomicin: The Core Active Pharmaceutical Ingredient (API)
Sisomicin is the fundamental active molecule. Understanding its specific chemical and pharmacological properties is critical for any research or development endeavor.
Chemical Identity and Structure
Sisomicin is a complex aminoglycoside antibiotic with a well-defined chemical structure.
-
IUPAC Name: (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol[4]
-
CAS Number (Free Base): 32385-11-8[4]
-
Molecular Formula: C₁₉H₃₇N₅O₇[5]
-
Molar Mass: 447.53 g/mol [3]
For clinical use and improved stability, Sisomicin is most commonly prepared as a sulfate salt.
-
Sisomicin Sulfate Molecular Formula: (C₁₉H₃₇N₅O₇)₂ · 5H₂SO₄[7]
Synonyms, Identifiers, and the "this compound" Connection
The nomenclature surrounding Sisomicin can be extensive. "this compound" is a trademark for Sisomicin and is not a distinct chemical entity.[8][9] This is a crucial point of clarification; research and procurement should always be traced back to the fundamental Sisomicin molecule and its appropriate CAS number.
| Identifier Type | Value | Source(s) |
| Active Moiety | Sisomicin | [3][4] |
| CAS Number (Base) | 32385-11-8 | [4][6] |
| CAS Number (Sulfate) | 53179-09-2 | [6][7] |
| Trade Names | This compound, Baymicin, Ensamycin, Extramycin, Rickamicin | [8][10][11] |
| Code Names | Sch 13475, Antibiotic 66-40 | [4][8] |
| UNII (Unique Ingredient Identifier) | X55XSL74YQ | [4] |
Mechanism of Action
Sisomicin exerts its bactericidal effect through a well-characterized mechanism typical of aminoglycosides.[12]
-
Ribosomal Binding: The primary target is the bacterial ribosome. Sisomicin binds with high affinity to the 30S ribosomal subunit.[1][2]
-
Inhibition of Protein Synthesis: This binding event interferes with the formation of the initiation complex, preventing the start of protein translation.[2]
-
mRNA Misreading: It also causes a conformational change in the ribosome's A-site, leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain.[1]
-
Cell Death: The accumulation of non-functional or toxic proteins, coupled with the disruption of the bacterial cell membrane integrity, leads to rapid bacterial cell death.[13][14]
Caption: Mechanism of Sisomicin action on bacteria.
Clinical and Pharmacological Profile
Sisomicin is a potent, broad-spectrum antibiotic with rapid bactericidal action.
-
Spectrum of Activity: It is highly effective against a wide range of aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[2][12] Its activity against Gram-positive bacteria is more limited, though it can be effective against certain strains of Staphylococcus aureus.[2]
-
Pharmacokinetics: Due to poor gastrointestinal absorption, Sisomicin is administered parenterally (intravenously or intramuscularly).[2][12] It is primarily excreted unchanged by the kidneys, with an elimination half-life of approximately 2-3 hours in patients with normal renal function.[12]
-
Therapeutic Uses: Sisomicin is indicated for the treatment of severe infections such as septicemia, respiratory tract infections, skin and soft tissue infections, and urinary tract infections caused by susceptible bacteria.[1]
-
Adverse Effects: As with other aminoglycosides, the primary concerns are potential nephrotoxicity (kidney damage) and ototoxicity (hearing and vestibular damage).[1][13] These risks are dose-dependent and are heightened with prolonged use or co-administration with other nephrotoxic drugs.[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To assess the in vitro activity of Sisomicin, determining the Minimum Inhibitory Concentration (MIC) is a fundamental procedure.
Objective
To determine the lowest concentration of Sisomicin that visibly inhibits the growth of a target bacterial strain (e.g., P. aeruginosa ATCC 27853) after overnight incubation.
Rationale
The MIC value is a critical quantitative measure of an antibiotic's potency. It informs susceptibility breakpoints, guides therapeutic dosing regimens, and is essential for monitoring the emergence of antibiotic resistance. This protocol provides a standardized method to generate reliable and reproducible data for research and development.
Step-by-Step Methodology
-
Preparation of Sisomicin Stock Solution: Accurately weigh Sisomicin sulfate and dissolve it in sterile, deionized water to create a high-concentration stock solution (e.g., 1024 µg/mL). Filter-sterilize through a 0.22 µm filter.
-
Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test organism. Inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
Serial Dilution in Microplate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the Sisomicin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 3) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of Sisomicin at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The terms this compound and Sisomicin refer to the same active pharmaceutical ingredient. This compound is a trade name, while Sisomicin is the generic name for the aminoglycoside antibiotic. For all scientific, research, and drug development purposes, it is imperative to use the specific chemical name, Sisomicin, and its corresponding CAS number to ensure accuracy and clarity. This guide has provided a comprehensive overview of its chemical identity, mechanism of action, and a foundational experimental protocol, equipping professionals with the necessary knowledge to work with this important antibacterial agent.
References
- Vertex AI Search. (2024). Pharmacology of Sisomicin; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024).
- LGC Standards. (n.d.).
- MIMS Philippines. (n.d.). Sisomicin: Uses & Dosage.
- Santa Cruz Biotechnology. (n.d.).
- NC
- Simson Pharma Limited. (n.d.).
- Sigma-Aldrich. (n.d.).
- MedchemExpress. (n.d.). Sisomicin (Antibiotic 6640) | Bacterial Inhibitor.
- Sigma-Aldrich. (n.d.). Sisomicin sulfate EP Reference Standard CAS 53179-09-2.
-
National Center for Biotechnology Information. (n.d.). Sisomicin. PubChem Compound Database. Retrieved from [Link]
- MilliporeSigma. (n.d.). Sisomicin =580µg/mgUSP 53179-09-2.
-
Wikipedia. (n.d.). Sisomicin. Retrieved from [Link]
- EMBL-EBI. (n.d.). Compound: SISOMICIN (CHEMBL221886) - ChEMBL.
- PharmaCompass. (n.d.). Sisomicin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- medtigo. (n.d.). sisomicin | Dosing & Uses.
- Merck Index. (n.d.). Sisomicin.
- MedKoo Biosciences. (n.d.). Sisomicin free base | CAS#32385-11-8 | Aminoglycoside antibiotic.
- United States Biological. (n.d.).
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- 1. What is Sisomicin sulfate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Sisomicin sulfate? [synapse.patsnap.com]
- 3. Sisomicin - Wikipedia [en.wikipedia.org]
- 4. Sisomicin | C19H37N5O7 | CID 36119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound: SISOMICIN (CHEMBL221886) - ChEMBL [ebi.ac.uk]
- 6. Sisomicin Sulfate | CAS 53179-09-2 | LGC Standards [lgcstandards.com]
- 7. Sisomicin sulfate salt | CAS 53179-09-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Sisomicin [drugfuture.com]
- 9. usbio.net [usbio.net]
- 10. sisomicin | Dosing & Uses | medtigo [medtigo.com]
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- 14. SISOMICIN [drugs.ncats.io]
Technical Master Guide: Sisomicin (CAS 32385-11-8)
Part 1: Executive Technical Summary
Sisomicin (CAS 32385-11-8), also known as Siseptin or Rickamicin, is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis. Structurally, it is most similar to Gentamicin C1a but is distinguished by a unique unsaturated diamino sugar (Ring I).[1]
This structural unsaturation confers a distinct resistance profile, rendering Sisomicin naturally recalcitrant to specific aminoglycoside-modifying enzymes (AMEs) such as APH(3') and ANT(4')—enzymes that typically inactivate other aminoglycosides like Kanamycin.[2] It serves as the direct biosynthetic precursor to the semi-synthetic antibiotics Netilmicin and Plazomicin .
Chemical Identity Profile
| Parameter | Data |
| CAS Number | 32385-11-8 |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
| Molecular Formula | C₁₉H₃₇N₅O₇ |
| Molecular Weight | 447.53 g/mol |
| pKa Values | ~7.8, 8.2, 8.9, 9.4 (Polybasic nature) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in organic solvents (ethanol, acetone).[3] |
| Appearance | White to off-white hygroscopic powder (usually as sulfate salt). |
Part 2: Mechanism of Action & Resistance Logic
Ribosomal Binding Dynamics
Sisomicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. Unlike bacteriostatic agents, the specific binding kinetics of Sisomicin induce a bactericidal cascade.
-
Target Site: The h44 helix of the 16S rRNA within the decoding A-site.
-
Molecular Interaction:
-
Ring I (Unsaturated): Stacks directly on the guanine residue G1491 . The unsaturation (double bond) facilitates a planar conformation that fits tightly into the A-site cleft.
-
Ring II (2-Deoxystreptamine): Forms critical hydrogen bonds with the phosphate backbone of A1493 and A1494 .[1]
-
Ring III (Garosamine): Interacts with the upper region of the A-site helix.[1]
-
Consequence: This binding locks the adenine residues A1492 and A1493 in a "flipped-out" conformation, mimicking the state induced by correct codon-anticodon pairing. This lowers the energy barrier for incorrect tRNAs to bind, causing massive mistranslation and the production of nonsense proteins that disrupt the bacterial cell membrane.
The "Structural Shield" Against Resistance
Sisomicin possesses a natural advantage over Kanamycin and Neomycin due to the absence of hydroxyl groups at the 3' and 4' positions of Ring I.
-
Vulnerability: Many bacteria produce Aminoglycoside Phosphotransferases (APH) and Nucleotidyltransferases (ANT) that attack specific -OH groups.
-
Sisomicin Defense:
-
APH(3') & ANT(4'): These enzymes target the 3' and 4' hydroxyls. Since Sisomicin lacks these hydroxyls naturally, it is immune to inactivation by these specific enzymes.
-
Susceptibility: It remains vulnerable to AAC(3) (acetylation of the 3-amino group) and AAC(6') (acetylation of the 6'-amino group).
-
Part 3: Production & Isolation Protocol
Objective: Isolate high-purity Sisomicin from Micromonospora inyoensis. Scale: Laboratory Pilot (10L Fermentation).
Fermentation Workflow
The production relies on a two-stage fermentation process to maximize titer before extraction.
Step 1: Seed Culture (Inoculum Preparation)
-
Medium: Beef extract (0.3%), Tryptone (0.5%), Yeast extract (0.5%), Dextrose (0.1%), Soluble Starch (2.4%), CaCO₃ (0.2%).
-
Conditions: pH 7.2, 28°C, 250 RPM orbital shaking.
-
Duration: 48–72 hours (until heavy vegetative growth is observed).
Step 2: Production Fermentation
-
Medium: Soluble Starch (5%), Soybean Meal (3.5%), CaCO₃ (0.7%), CoCl₂ (10⁻⁶ M).
-
Note: Cobalt chloride is a critical cofactor for the biosynthetic enzymes in Micromonospora.
-
-
Inoculation: 5% v/v of seed culture.
-
Conditions: 28°C, High Aeration (Dissolved Oxygen >30%).
-
Duration: 96–120 hours. Monitor pH; a rise to >8.0 often signals the end of the production phase.
Extraction & Purification (The "Acid Capture" Method)
Sisomicin is a basic compound strongly bound to the mycelium and fermentation solids.
-
Acidification: Adjust whole broth pH to 2.0 using 6N H₂SO₄. Agitate for 1 hour.
-
Logic: Protonation of the amino groups solubilizes Sisomicin, releasing it from the cell wall into the aqueous phase.
-
-
Filtration: Filter biomass using diatomaceous earth (Celite). Retain the filtrate.
-
Neutralization: Adjust filtrate pH to 7.0 with NaOH.
-
Ion Exchange Chromatography (Capture):
-
Resin: Weak acid cation exchange resin (e.g., Amberlite IRC-50) in NH₄⁺ form.
-
Loading: Pass filtrate through the column. Sisomicin binds; impurities pass through.
-
Elution: Elute with 1N NH₄OH. Collect active fractions (monitor via TLC or bioassay).
-
-
Polishing (HPLC):
-
Use a C18 Prep-HPLC column with an ion-pairing agent (TFA or HFBA) to separate Sisomicin from minor congeners (e.g., Gentamicin A).
-
Part 4: Analytical Protocols
Since Sisomicin lacks a UV-active chromophore, standard UV detection (254 nm) is ineffective. Two robust methods are recommended.
Method A: HPLC-OPA (Fluorescence Detection)
Best for high-sensitivity biological samples (plasma, cell lysate).
-
Derivatization Reagent: Dissolve o-phthalaldehyde (OPA) in methanol, add borate buffer (pH 10.4), and 2-mercaptoethanol .
-
Reaction: Mix Sample:Reagent (1:1) in the autosampler needle. Reaction is instantaneous (wait 1 min).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Acetate Buffer pH 5.5 (70:30).
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Linearity: 0.1 µg/mL – 50 µg/mL.
Method B: HPLC-ELSD (Direct Detection)
Best for purity analysis and bulk substance verification.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Settings: Drift tube temp 50°C, Gas pressure 3.5 bar.
-
-
Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA). Gradient elution.
-
Logic: TFA acts as a volatile ion-pairing agent, allowing retention on C18 without clogging the ELSD.
-
-
Result: Sisomicin appears as a distinct peak without derivatization artifacts.
Part 5: Minimum Inhibitory Concentration (MIC) Protocol
Standard: CLSI M07-A10 (Cation-Adjusted Mueller-Hinton Broth).
-
Stock Preparation: Dissolve Sisomicin powder in sterile water to 1024 µg/mL.
-
Correction: Do not use phosphate-buffered saline (PBS) for stock, as phosphates can compete with aminoglycoside uptake. Use water or MOPS buffer.
-
-
Plate Setup: Use 96-well round-bottom plates. Add 100 µL CAMHB (Cation-Adjusted Mueller-Hinton Broth) to columns 2-12.
-
Dilution: Add 200 µL of stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.
-
Range: 512 µg/mL down to 1.0 µg/mL.
-
-
Inoculum: Prepare bacterial suspension (e.g., P. aeruginosa ATCC 27853) to 0.5 McFarland. Dilute 1:100 in CAMHB. Add 100 µL to all wells.
-
Final Test Concentration: 5 x 10⁵ CFU/mL.
-
-
Incubation: 35°C ± 2°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration well with no visible turbidity .
Part 6: Visualizations
Logical Workflow: Production & Analysis
Caption: Industrial-scale workflow for the fermentation, extraction, and purification of Sisomicin.
Mechanism of Action: Ribosomal Interference
Caption: Molecular cascade of Sisomicin binding to the 30S ribosome leading to bacterial cell death.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36119, Sisomicin. PubChem. [Link]
-
Sanders, W. E., & Sanders, C. C. (1980). Sisomicin: a review of eight years' experience. Reviews of Infectious Diseases. [Link]
-
Vastola, A. P., et al. (1980). 5-epi-Sisomicin and 5-epi-Gentamicin B: substrates for aminoglycoside-modifying enzymes that retain activity against aminoglycoside-resistant bacteria.[3][4] Antimicrobial Agents and Chemotherapy. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. M07-A10. [Link]
-
Hong, S., et al. (2024). Enhanced Production of Sisomicin in Micromonospora inyoensis by Protoplast Mutagenesis and Fermentation Optimization. Applied Biochemistry and Biotechnology. [Link]
-
Zhanel, G. G., et al. (2012). Plazomicin: A Novel Aminoglycoside Antibiotic.[5] Drugs. (Detailing Sisomicin as precursor and structural comparison). [Link]
Sources
- 1. Crystal Structure and Specific Binding Mode of Sisomicin to the Bacterial Ribosomal Decoding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-epi-Sisomicin and 5-epi-Gentamicin B: substrates for aminoglycoside-modifying enzymes that retain activity against aminoglycoside-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-epi-Sisomicin and 5-epi-Gentamicin B: substrates for aminoglycoside-modifying enzymes that retain activity against aminoglycoside-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Siseptin activity against methicillin-resistant Staphylococcus aureus (MRSA)
Topic: Siseptin (Sisomicin) Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Microbiologists, and Drug Development Scientists
Executive Summary: The this compound (Sisomicin) Profile[1][2][3]
This compound (chemically known as Sisomicin or Sisomycin ) is a broad-spectrum aminoglycoside antibiotic originally isolated from Micromonospora inyoensis.[1][2][3][] Structurally analogous to Gentamicin C1a, it is distinguished by a dehydro-ring modification that often confers superior potency against difficult-to-treat Gram-negative pathogens (Pseudomonas aeruginosa) and specific Gram-positive strains, including Staphylococcus aureus.
While methicillin-resistant Staphylococcus aureus (MRSA) has evolved robust resistance mechanisms against beta-lactams, aminoglycosides like this compound remain critical adjunctive therapies. They are rarely used as monotherapy for MRSA due to the prevalence of aminoglycoside-modifying enzymes (AMEs), but they exhibit profound synergistic bactericidal activity when combined with cell-wall active agents (e.g., vancomycin, daptomycin, or beta-lactams).
This guide dissects the mechanistic basis of this compound’s activity, its pharmacodynamic behavior against MRSA, and provides validated protocols for assessing its efficacy in synergistic combinations.
Molecular Mechanism of Action
This compound functions as a rapid, concentration-dependent bactericidal agent. Its mechanism is biphasic, involving membrane interaction and intracellular ribosomal disruption.
Uptake and Ribosomal Targeting
Unlike beta-lactams which target the cell wall, this compound must traverse the bacterial envelope.
-
Phase I (EDP-I): Ionic binding to the negatively charged cell surface (teichoic acids in S. aureus), displacing Mg²⁺ and Ca²⁺ ions. This destabilizes the membrane, facilitating initial entry.
-
Phase II (EDP-II): Energy-dependent transport across the cytoplasmic membrane, driven by the proton motive force (PMF). This is why aminoglycosides are ineffective in anaerobic conditions.
-
Target Binding: this compound binds irreversibly to the 16S rRNA of the 30S ribosomal subunit .
The Cascade of Lethality
The binding event triggers three catastrophic errors in bacterial physiology:
-
Inhibition of Initiation: Blocks the formation of the initiation complex (30S-50S-mRNA).
-
Mistranslation: Induces codon misreading, leading to the synthesis of aberrant, non-functional proteins.
-
Membrane Damage: These aberrant proteins incorporate into the cell membrane, creating channels that destroy permeability control, leading to further antibiotic influx and rapid cell death.
Figure 1: The self-reinforcing cycle of this compound-induced lethality in S. aureus.
Pharmacodynamics Against MRSA
Spectrum and Potency
This compound generally exhibits MIC values comparable to or slightly lower than Gentamicin against susceptible Staphylococci. However, against MRSA, the efficacy is dictated by the presence of specific resistance genes.
| Parameter | Value / Characteristic | Notes |
| MIC₅₀ (Susceptible) | 0.25 – 1.0 µg/mL | Highly potent against non-resistant strains. |
| MIC₉₀ (MRSA) | > 64 µg/mL (Variable) | High resistance due to AME presence (e.g., aac(6')-Ie-aph(2'')). |
| Killing Kinetics | Concentration-Dependent | Higher peak concentrations (Cmax) correlate with faster kill rates. |
| Post-Antibiotic Effect (PAE) | 1 – 6 Hours | Suppresses regrowth even after drug levels fall below MIC. |
The Synergy Imperative
Because many MRSA strains harbor enzymes that acetylate or phosphorylate aminoglycosides (rendering them inactive), this compound is most effective as a synergist .
-
Mechanism of Synergy: Cell-wall agents (Vancomycin, Beta-lactams) damage the peptidoglycan layer, facilitating this compound entry. Once inside, this compound halts protein synthesis, preventing the cell from repairing the cell wall damage. This "double-hit" strategy lowers the required MIC for both drugs.
Experimental Protocols
To evaluate this compound activity, researchers must employ rigorous standardized assays. Below are the validated protocols for MIC determination and Synergy testing.
Protocol A: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10
Materials:
-
This compound Sulfate (Sigma/USP grade), stock solution (10 mg/mL in H₂O).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
MRSA isolates (e.g., ATCC 43300) and QC strain (S. aureus ATCC 29213).
-
96-well polypropylene microplates (U-bottom).
Workflow:
-
Inoculum Prep: Prepare a direct colony suspension of MRSA in saline to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.
-
Drug Dilution: Prepare serial 2-fold dilutions of this compound in CAMHB across the plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in wells. Final bacterial density: ~5 x 10⁵ CFU/mL.
-
Incubation: 35 ± 2°C for 16-20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
Protocol B: Checkerboard Synergy Assay
Objective: Determine the Fractional Inhibitory Concentration Index (FICI) of this compound + Vancomycin.
Logic: This assay creates a matrix of concentrations to identify combinations that inhibit growth where individual drugs fail.
Step-by-Step:
-
Matrix Setup:
-
Axis X (this compound): Dilute 0.03x MIC to 2x MIC.
-
Axis Y (Vancomycin): Dilute 0.03x MIC to 2x MIC.
-
-
Dispensing:
-
Dispense this compound dilutions in columns (1-8).
-
Dispense Vancomycin dilutions in rows (A-H).
-
Result: Each well contains a unique ratio of both drugs.
-
-
Inoculation: Add MRSA inoculum (5 x 10⁵ CFU/mL) to all wells.
-
Calculation (FICI):
-
Interpretation:
-
FICI ≤ 0.5: Synergy (Potent combination).
-
0.5 < FICI ≤ 4.0: Indifference.
-
FICI > 4.0: Antagonism.
-
-
Figure 2: Experimental workflow for assessing synergistic activity against MRSA.
Resistance & Clinical Considerations
The Challenge of AMEs: The primary barrier to this compound efficacy is the expression of Aminoglycoside Modifying Enzymes (AMEs). In MRSA, the bifunctional enzyme AAC(6')-Ie-aph(2'') is the most common. It acetylates and phosphorylates the aminoglycoside molecule, preventing ribosomal binding.
-
Note: this compound is structurally similar to Gentamicin C1a; strains resistant to Gentamicin via this mechanism are typically cross-resistant to this compound.
-
Exception: this compound may retain activity against strains producing only ANT(2'') or specific APH enzymes that affect Kanamycin but not the Gentamicin/Siseptin class.
Safety Profile: Like all aminoglycosides, this compound carries risks of:
-
Nephrotoxicity: Accumulation in proximal tubule cells (megalin-mediated endocytosis).
-
Ototoxicity: Damage to hair cells in the inner ear (often irreversible). Mitigation: In research models, once-daily high-dose dosing is often preferred over continuous infusion to maximize the concentration-dependent kill while allowing a "washout" period to reduce toxicity.
References
-
Weinstein, M. J., et al. (1970). "Sisomicin, a new broad-spectrum aminoglycoside antibiotic."[5] The Journal of Antibiotics. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link
-
TargetMol. "Sisomicin: Chemical Properties and Biological Activity." Link
-
PubChem. "Sisomicin Sulfate Compound Summary." National Library of Medicine. Link
-
Mulazzo, J. P., et al. (2016). "Synergy of Aminoglycosides and Vancomycin against MRSA." Antimicrobial Agents and Chemotherapy.[6][7] (Contextual citation for synergy protocols).
Sources
Methodological & Application
Preparation of Siseptin (Sisomicin Sulfate) Stock Solutions in Water: An Application Note for Researchers
Introduction: The Criticality of Precise Aminoglycoside Stock Solution Preparation
Siseptin, scientifically known as Sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1][2] Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts protein synthesis by causing misreading of mRNA.[1][3] This ultimately leads to bacterial cell death, making Sisomicin a critical tool in combating a range of severe infections, particularly those caused by Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2]
Given its potent biological activity, the accuracy and reproducibility of experimental results in research and drug development settings are fundamentally reliant on the precise preparation of stock solutions. This application note provides a detailed, field-proven protocol for the preparation of this compound (Sisomicin Sulfate) stock solutions in water. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable, reliable, and accurately concentrated solutions, thereby ensuring the integrity of their downstream applications.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of Sisomicin Sulfate is paramount for its effective handling and the preparation of aqueous stock solutions.
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₉H₃₇N₅O₇ · 2.5H₂SO₄ | [4] |
| Molecular Weight | 692.71 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility in Water | Sparingly soluble to 50 mg/mL. Sonication may be required for complete dissolution. | [5][6][7][8] |
| Storage (Powder) | -20°C, desiccated. | [5][8] |
| Storage (Aqueous Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [9] |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow for the preparation of a this compound (Sisomicin Sulfate) stock solution.
Caption: Workflow for the preparation of this compound (Sisomicin Sulfate) stock solution.
Detailed Protocol for 10 mg/mL this compound (Sisomicin Sulfate) Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution. The concentration can be adjusted as needed, with corresponding adjustments to the mass of Sisomicin Sulfate and the volume of water.
Materials and Equipment
-
This compound (Sisomicin Sulfate) powder (research or pharmaceutical grade)
-
Sterile, nuclease-free, and pyrogen-free water (e.g., water for injection or molecular biology grade water)
-
Calibrated analytical balance
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Syringe-driven sterile filters (0.22 µm pore size)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Step-by-Step Methodology
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Equilibration of Powder: Before opening, allow the vial of lyophilized Sisomicin Sulfate to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder, which can affect weighing accuracy.
-
Weighing: Tare a sterile conical centrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Sisomicin Sulfate powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of the powder.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of sterile, nuclease-free water to the tube. For a 10 mg/mL solution, add 10 mL of water.
-
Mixing: Tightly cap the tube and vortex at a medium speed until the powder is fully dispersed. Due to its "sparingly soluble" nature, complete dissolution may require further agitation.[5][6]
-
Sonication (if necessary): If particulates are still visible, place the tube in a water bath sonicator for short bursts (e.g., 2-3 cycles of 15-30 seconds) until the solution is clear.[8] Avoid excessive heating of the solution.
-
Sterile Filtration: To ensure the sterility of the stock solution, it is imperative to filter it through a 0.22 µm syringe filter into a new sterile tube.[9] This step removes any potential bacterial contaminants.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use, sterile microcentrifuge tubes.[9] The volume of each aliquot should be appropriate for your experimental needs.
-
Storage: Tightly seal the aliquot tubes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
-
Documentation: Label the aliquots clearly with the name of the compound (this compound/Sisomicin Sulfate), concentration, preparation date, and your initials. Maintain a detailed record in your laboratory notebook.
Quality Control: Ensuring the Integrity of Your Stock Solution
A robust quality control process is essential for validating the accuracy and purity of your prepared stock solution.
-
Concentration Verification: The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a suitable reference standard.[10][11] This method provides a precise quantification of the active compound.
-
Purity Assessment: HPLC coupled with mass spectrometry (HPLC-MS) can be employed to assess the purity of the stock solution and identify any potential degradation products or impurities.[10]
-
Sterility Testing: While sterile filtration is a critical step, sterility can be further confirmed by plating a small aliquot of the stock solution on a non-selective agar medium and incubating for 24-48 hours. No microbial growth should be observed.
Safety and Handling Precautions
As with all potent chemical compounds, appropriate safety measures must be observed when handling Sisomicin Sulfate.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.[12]
-
Avoid Inhalation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[12]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12]
-
Disposal: Dispose of waste materials according to your institution's guidelines for chemical waste.
Conclusion
The preparation of an accurate and stable this compound (Sisomicin Sulfate) stock solution is a foundational step for reliable and reproducible research. By adhering to the detailed protocol and understanding the rationale behind each step, researchers can confidently prepare high-quality stock solutions. The integration of stringent quality control measures and adherence to safety protocols will further ensure the integrity and success of subsequent experiments.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sisomicin sulfate? Retrieved from [Link]
-
Inxight Drugs. (n.d.). SISOMICIN. Retrieved from [Link]
-
Pharmacology of Sisomicin ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 18). Retrieved from [Link]
-
MIMS Philippines. (n.d.). Sisomicin: Uses & Dosage. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Sisomicin sulfate used for? Retrieved from [Link]
-
Axel Shop. (n.d.). 85-5893-50 Sisomicin Sulfate Salt 100mg 466144. Retrieved from [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]
-
Chem-Impex. (n.d.). Sisomicin sulfate. Retrieved from [Link]
-
1mg. (2025, November 25). Sisomicin: View Uses, Side Effects and Medicines. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Sisomicin Sulfate Analysis Service. Retrieved from [Link]
-
Waters. (n.d.). Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa. Retrieved from [Link]
-
Wikipedia. (n.d.). Sisomicin. Retrieved from [Link]
-
Eye (Lond). (1992). Aqueous kinetics of sisomicin sulphate. Retrieved from [Link]
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Siseptin HPLC analysis method and retention time
Application Note: Advanced HPLC Analytical Strategies for Siseptin (Sisomicin) Quantification and Retention Time Optimization
Introduction & Chemical Context
This compound, universally recognized in pharmacopeial monographs as Sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis[]. Structurally, it is a polycationic molecule closely related to the Gentamicin complex, differing from Gentamicin C1a primarily by the presence of a double bond in the purpurosamine ring[2]. In pharmaceutical analysis, Sisomicin is evaluated both as an active pharmaceutical ingredient (API) and as a critical related impurity in Gentamicin sulfate formulations[3].
Mechanistic Challenges in Aminoglycoside Analysis
The chromatographic analysis of Sisomicin presents two fundamental physicochemical hurdles that dictate the choice of analytical methodology:
-
Optical Invisibility (Lack of Chromophores): Sisomicin lacks conjugated
-electron systems, meaning it exhibits negligible ultraviolet (UV) absorbance above 220 nm[3]. Traditional UV detection is blind to this molecule without chemical modification[4]. -
Extreme Hydrophilicity: As a highly polar molecule with multiple primary/secondary amines and hydroxyl groups, Sisomicin exhibits virtually no retention on standard reversed-phase (RP) C18 columns[5].
To overcome these challenges, analytical scientists must employ either Pre-Column Derivatization (to attach a UV/Fluorescent chromophore) or Universal Detection techniques—such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)—combined with Ion-Pairing Chromatography (IPC) [6].
Workflow for this compound HPLC analysis comparing derivatization and direct detection strategies.
The Causality of Ion-Pairing Chromatography (IPC)
When utilizing direct detection methods (CAD or MS), the mobile phase must be modified with an ion-pairing reagent, typically Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA)[2].
The Mechanism: The negatively charged perfluorinated acid binds dynamically to the protonated amine groups of Sisomicin. This neutralizes the polycationic charge and forms a transient, hydrophobic ion-pair complex. This complex successfully partitions into the hydrophobic C18 or Pentafluorophenyl (PFP) stationary phase, drastically increasing the retention time and enabling the separation of closely related structural isomers[5].
Mechanism of ion-pairing chromatography for retaining highly polar this compound on RP columns.
Experimental Protocols & Self-Validating Systems
Protocol A: Direct Analysis via HPLC-CAD (Derivatization-Free)
This modern approach utilizes Charged Aerosol Detection (CAD), which measures non-volatile analytes independent of their optical properties, providing uniform response and eliminating derivatization artifacts[6].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 100 mM TFA in high-purity deionized water (18.2 MΩ·cm). Expert Insight: Do not substitute TFA with formic acid; weaker acids fail to provide sufficient hydrophobicity for baseline resolution of Sisomicin from Gentamicin C1a[2].
-
Column Equilibration: Install an Acclaim AmG C18 column (3 µm, 4.6 × 150 mm)[7]. Equilibrate at a flow rate of 1.0 mL/min until the CAD baseline stabilizes (typically < 0.5 pA noise).
-
Temperature Control: Set the column compartment strictly to 30°C[7].
-
Detector Settings: Set the Corona Veo RS CAD evaporation temperature to 35°C with a data rate of 5 Hz[7].
-
Injection: Inject 5 µL of the Sisomicin sample (prepared in mobile phase).
Self-Validation System (Protocol A):
-
System Suitability Test (SST): Inject a mixed resolution standard containing Sisomicin (0.1 mg/mL) and Gentamicin C1a (0.1 mg/mL).
-
Acceptance Criteria: The resolution (
) between Sisomicin and Gentamicin C1a must be . -
Causality & Corrective Action: If
, the system fails validation. Cause: Elevated column temperatures collapse the resolution between these specific isomers. Correction: Verify the column oven is calibrated and does not exceed 30°C[7]. Additionally, confirm the TFA concentration is exactly 100 mM; lower concentrations reduce retention and selectivity[7].
Protocol B: Pre-Column Derivatization HPLC-UV
For laboratories lacking CAD or MS infrastructure, pre-column derivatization using o-phthalaldehyde (OPA) remains the robust, traditional standard[8].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA in methanol, followed by the addition of a thiol catalyst (e.g.,
-mercaptopropionic acid) and borate buffer (pH 9.5)[8]. -
Derivatization Reaction: Transfer the required amount of Sisomicin stock solution (e.g., 0.5 mg/mL) into a 25 mL volumetric flask. Add 4.0 mL of the OPA reagent and 5.0 mL of methanol[4].
-
Thermal Incubation: Heat the mixture in a water bath at exactly 60°C for 15 minutes to drive the reaction of all primary amines to completion[4]. Dilute to volume with mobile phase.
-
Chromatographic Separation: Inject 20 µL onto a Thermo Scientific Hypersil Gold C18 column (150 × 4.6 mm, 5 µm) maintained at 30°C[3].
-
Elution & Detection: Run an isocratic flow at 0.5 mL/min using a Methanol/Water/Buffer mixture. Detect the isoindole derivatives via UV at 330 nm[3].
Self-Validation System (Protocol B):
-
Derivatization Efficiency Test: Inject the derivatized Sisomicin standard immediately after cooling (
) and again at hours post-reaction. -
Acceptance Criteria: The peak area Relative Standard Deviation (RSD) between the two time points must be
. -
Causality & Corrective Action: If RSD
, the derivatization is incomplete or the derivative is degrading. Cause: Inadequate heating or exhausted thiol catalyst. Correction: Ensure the reaction is heated to exactly 60°C for the full 15 minutes[4]. OPA derivatives are prone to rapid degradation; prepare fresh OPA reagent daily and utilize chilled autosamplers.
Quantitative Data & Retention Time Profiles
Table 1: Comparison of Analytical Methodologies
| Parameter | HPLC-CAD (Direct Analysis) | HPLC-UV (OPA Derivatization) |
| Detection Principle | Charged Aerosol Scattering[6] | UV Absorbance (Chromophore addition)[3] |
| Sample Prep Time | Minimal (Dilute & Shoot) | High (15 min heating at 60°C)[4] |
| Mobile Phase | 100 mM TFA (Volatile)[7] | Buffer/Methanol (Non-volatile compatible) |
| Typical Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[3] |
| Sensitivity (LOQ) | ~0.1 µg/mL[9] | ~1.0 µg/mL |
Table 2: Typical Retention Time (RT) Matrix for Aminoglycosides Note: Exact RTs are highly dependent on specific gradient slopes and column dead volumes. Data below represents relative elution order under standard 100 mM TFA IPC conditions[7][9].
| Analyte | UPLC-MS (QDa) RT (min) | HPLC-CAD Relative Elution Order | Structural Note |
| Garamine | ~2.50 | Early Eluter | Degradation product[2] |
| Sisomicin (this compound) | 4.92 | Elutes immediately prior to C1a | Contains double bond [2] |
| Gentamicin C1a | 5.10 | Mid Eluter | Highly similar to Sisomicin |
| Gentamicin C2 | 6.30 | Late Eluter | Methylated derivative |
References
- lcms.cz: Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa.
- Thermo Fisher Scientific: Gentamicin Sulfate Assay by HPLC with Charged Aerosol Detection.
- International Journal of Pharmacy and Biological Sciences: Validated Advanced Analytical Method for Related Substances Quantification Using Liquid Chromatographic Ultraviolet Technique in Gentamicin.
- Oxford Academic (oup.com): Development and Validation of a RP-HPLC Method for the Estimation of Netilmicin Sulfate and its Related Substances.
- BOC Sciences: CAS 32385-11-8 (Sisomicin) Properties.
- ResearchGate: Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection.
- Researcher.life: Determination of sisomicin in eluate from dried blood spot... by reversed-phase high-performance liquid chromatography after pre-column fluorimetric derivatization.
- Pragolab: Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation.
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Application Notes and Protocols for Siseptin (Sisomicin Sulfate): A Comprehensive Guide to Storage and Handling
Introduction: The Criticality of Proper Siseptin Storage
This compound, the sulfate salt of the aminoglycoside antibiotic sisomicin, is a potent therapeutic agent with a broad spectrum of activity against various bacterial pathogens[1][2][3]. Derived from the fermentation of Micromonospora inyoensis, its efficacy is intrinsically linked to its chemical integrity[2]. For researchers, scientists, and drug development professionals, maintaining the stability of this compound in both its lyophilized and reconstituted forms is paramount to ensuring the validity and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic formulations.
This comprehensive guide provides a detailed exploration of the optimal storage conditions for this compound. It delves into the scientific principles underpinning these recommendations and offers detailed protocols for handling, reconstitution, and stability assessment. The information presented herein is grounded in established scientific literature and regulatory guidelines to ensure the highest level of technical accuracy and practical utility.
Part 1: this compound Lyophilized Powder: Maximizing Shelf-Life and Stability
The lyophilization, or freeze-drying, process is designed to enhance the stability of drug substances like this compound by removing water, which is a key reactant in many degradation pathways[4]. However, even in its solid state, this compound is not entirely impervious to degradation. Factors such as temperature, humidity, and light can still impact its purity and potency over time.
Recommended Storage Conditions
To ensure the long-term stability of this compound lyophilized powder, the following storage conditions are recommended based on a consensus from supplier specifications and best practices:
| Parameter | Condition | Rationale |
| Temperature | Short-term (days to weeks): 2°C to 8°C (Refrigerated)[2]. Long-term (months to years): -20°C[5]. | Lower temperatures significantly reduce the rate of solid-state chemical reactions that can lead to degradation. Storing at -20°C provides a more robust environment for preserving the integrity of the molecule over extended periods. |
| Humidity | Store in a desiccated environment. | This compound is hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can initiate hydrolytic degradation pathways, even in the solid state. |
| Light | Protect from light. | While specific photostability data for this compound is not extensively published, it is a general best practice for complex organic molecules to be protected from light to prevent photodegradation[6]. |
| Container | Store in the original, tightly sealed container. | This prevents the ingress of moisture and oxygen, both of which can contribute to the degradation of the product. |
Handling Precautions for Lyophilized Powder
Proper handling techniques are crucial to prevent contamination and degradation of the lyophilized powder:
-
Aseptic Technique: When handling this compound for sterile applications, always use aseptic techniques in a laminar flow hood or a similar controlled environment.
-
Equilibration to Room Temperature: Before opening the container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which could compromise its stability[7].
-
Minimize Exposure: Minimize the time the container is open to the atmosphere to reduce exposure to moisture and potential contaminants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder[8].
Part 2: this compound Reconstituted Solution: Navigating the Challenges of Aqueous Stability
Once reconstituted, this compound becomes significantly more susceptible to degradation due to the presence of water, which can facilitate hydrolysis and other chemical reactions. The stability of the solution is highly dependent on the storage temperature, pH, and the presence of other reactive species.
Recommended Storage Conditions for Reconstituted Solutions
The following table summarizes the recommended storage conditions for aqueous solutions of this compound:
| Parameter | Condition | Rationale |
| Temperature | Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C[5]. | Freezing the solution significantly slows down molecular motion and chemical reactions, thereby preserving the stability of this compound. Storage at -80°C provides a greater margin of safety for long-term preservation. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Each freeze-thaw cycle can potentially lead to the formation of ice crystals that can denature or otherwise damage the molecule. It is recommended to aliquot the stock solution into single-use volumes before freezing. |
| pH | Maintain a pH between 3.5 and 5.5 for optimal stability[9]. | Aminoglycosides are generally more stable in slightly acidic conditions. Alkaline conditions can promote degradation. |
| Light | Protect from light. | As with the lyophilized powder, reconstituted solutions should be protected from light to prevent photodegradation. |
Protocol for Reconstitution of this compound Lyophilized Powder
This protocol provides a step-by-step guide for the reconstitution of this compound lyophilized powder for research purposes.
Materials:
-
This compound (Sisomicin Sulfate) lyophilized powder
-
Sterile, pyrogen-free water for injection (WFI) or other appropriate sterile solvent
-
Sterile, polypropylene or glass vials
-
Sterile, disposable syringes and needles
-
Vortex mixer
Procedure:
-
Preparation: In a laminar flow hood, ensure all materials are sterile. Allow the this compound vial to equilibrate to room temperature before opening.
-
Solvent Addition: Using a sterile syringe, carefully add the required volume of sterile WFI to the this compound vial. For example, to prepare a 10 mg/mL stock solution, add the appropriate volume of solvent to a pre-weighed amount of this compound.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential foaming or denaturation. The resulting solution should be clear and colorless.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into sterile, single-use vials (e.g., polypropylene microcentrifuge tubes). This is a critical step to avoid repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the concentration, date of preparation, and storage conditions. Store the aliquots at -20°C for short-term use or -80°C for long-term storage[5].
Part 3: Understanding and Assessing this compound Stability
A thorough understanding of this compound's degradation pathways and the implementation of robust stability-indicating analytical methods are essential for ensuring the quality and reliability of research and development activities.
Potential Degradation Pathways
Aminoglycoside antibiotics like this compound can degrade through several mechanisms, primarily hydrolysis and oxidation.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: Under strongly acidic or basic conditions, the glycosidic linkages in the this compound molecule can be cleaved, leading to the separation of the amino sugar and deoxystreptamine rings. This results in a complete loss of antibacterial activity[4].
-
Oxidation: The amino and hydroxyl groups on the this compound molecule are susceptible to oxidation, which can be accelerated by the presence of metal ions or oxidizing agents. This can lead to the formation of various degradation products with reduced or no biological activity.
-
Incompatibility with Beta-Lactams: It is well-documented that aminoglycosides can be chemically inactivated by beta-lactam antibiotics in vitro. This interaction is time and temperature-dependent and is thought to involve the opening of the beta-lactam ring and subsequent acylation of the amino groups on the aminoglycoside[8].
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[10][11]. This protocol outlines a general approach for conducting a forced degradation study on a this compound solution.
Objective: To generate potential degradation products of this compound under various stress conditions to aid in the development and validation of a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Temperature-controlled oven or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Validated analytical column (e.g., C18)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Repeat with 1 M HCl if minimal degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Repeat with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature for a specified time, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At specified time points, withdraw samples and dilute for analysis.
-
A control sample should be stored at the recommended storage temperature.
-
-
Photodegradation:
-
Expose a sample of the this compound solution in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after the specified exposure period.
-
-
Analysis:
-
Analyze all samples using a suitable HPLC method.
-
Compare the chromatograms of the stressed samples to that of the control to identify degradation peaks.
-
The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Outline of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Based on published literature, a reversed-phase HPLC method with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is suitable for this compound, which lacks a strong UV chromophore[12][13].
Caption: General workflow for a stability-indicating HPLC method for this compound.
Key Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer containing an ion-pairing agent (e.g., trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation[12].
-
Detector: ELSD, CAD, or Mass Spectrometry (MS) for sensitive detection of this compound and its degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness[14].
Conclusion
The stability of this compound is a critical factor that underpins the reliability of research and the quality of pharmaceutical development. By adhering to the recommended storage conditions for both lyophilized powder and reconstituted solutions, researchers can minimize degradation and ensure the integrity of this important aminoglycoside antibiotic. The protocols provided in this guide offer a practical framework for the proper handling, reconstitution, and stability assessment of this compound, thereby promoting best practices in the laboratory and contributing to the generation of high-quality, reproducible data.
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-
Sisomicin. (n.d.). In Wikipedia. Retrieved March 2, 2026, from [Link][1]
-
Lode, H., et al. (1976). Pharmacokinetic study of sisomicin in humans. Arzneimittel-Forschung, 26(7), 1439-1442.[15]
-
Pechère, J. C., et al. (1976). Clinical pharmacokinetics of sisomicin: dosage schedules in renal-impaired patients. Antimicrobial Agents and Chemotherapy, 10(5), 761-765.[16]
-
Reconstitution Guide. (n.d.). Eloctate. Retrieved March 2, 2026, from a general reconstitution guide for lyophilized products.[7]
-
Mathur, A. K., et al. (1981). Aqueous kinetics of sisomicin sulphate. Indian Journal of Ophthalmology, 29(4), 379-381.[17]
-
Wang, J., et al. (2007). Analysis of Sisomicin Sulfate and Its Related Substances by HPLC-ELSD and HPLC-MS~n. Chinese Pharmaceutical Journal, 42(1), 62-65.[12]
-
Juel, B. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).[10]
-
Pechère, J. C., & Dugal, R. (1976). Pharmacokinetic Parameters of Sisomicin. Antimicrobial Agents and Chemotherapy, 9(4), 624-628.[18]
-
USP Monographs: Sisomicin Sulfate Injection. (n.d.). US Pharmacopeia. Retrieved March 2, 2026, from a relevant USP monograph.[19]
-
Sisomicin sulfate salt Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved March 2, 2026, from a representative safety data sheet.[8]
-
Wang, J., et al. (2007). Analysis of sisomicin sulfate and its related substances by HPLC-ELSD and HPLC-MSn. Chinese Journal of Pharmaceutical Analysis, 27(1), 62-65.[13]
-
Note for guidance on pharmaceutical development. (n.d.). European Medicines Agency. Retrieved March 2, 2026, from a relevant EMA guideline.[20]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[14]
-
Kowalska, K., et al. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6683.[21]
-
Li, S., et al. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech, 15(5), 1079-1088.[22]
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Kümmerer, K., et al. (2019, February 15). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Science of The Total Environment, 651(Pt 1), 123-131.[23]
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USP Monographs: Sisomicin Sulfate. (2006). USP29-NF24.[9]
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El-Malah, Y., et al. (2021). Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks. Scientific Reports, 11(1), 1-11.[25]
-
Al-Ghananeem, A. M., et al. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate.[26]
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Guideline for Submitting Supporting Documentation in Drug Applications for the Manufacture of Drug Products. (1987, February). FDA.[27]
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Wang, J., et al. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Catalysts, 11(2), 183.[28]
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Vione, D., et al. (2021). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. ResearchGate.[29]
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What is Sisomicin sulfate used for? (2024, June 15). Patsnap Synapse.[30]
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Chandramore, A. N., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.[11]
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Preparing an IND Application: 5 Best Practices from the Field. (2025, September 11). The FDA Group.[31]
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Kowalska, K., et al. (2025, March 16). Assessment of photodegradation efficiency of selected antibiotics from WHO Watch group in environmental samples. Journal of Ecological Engineering, 26(5), 159-169.[32]
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pH and the Solubility of Antimicrobials in Drinking Water. (n.d.). MWI Animal Health.[33]
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Meyers, B. R., et al. (1975). In vitro activity of sisomicin, an aminoglycoside antibiotic, against clinical isolates. Antimicrobial Agents and Chemotherapy, 7(3), 275-278.[3]
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Pawełczyk, E., & Szymańska, M. (2007). STABILITY OF CEFPIROME SULFATE IN AQUEOUS SOLUTIONS. Acta Poloniae Pharmaceutica, 64(4), 315-322.[6]
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Bharate, S. S., et al. (2010). Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. ResearchGate.[34]
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Wolszczak, M., et al. (2022, December 10). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. International Journal of Molecular Sciences, 23(24), 15729.[35]
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Mishchenko, L., et al. (2020). Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms. Antimicrobial Agents and Chemotherapy, 64(10), e00994-20.[38]
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Colombo, R., et al. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 13(2), 153.[39]
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Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to the GCC guidelines. (n.d.). GCC.[40]
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Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series.[4]
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Singh, S., et al. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-10.[41]
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Sisomicin Sulfate Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). MilliporeSigma. Retrieved March 2, 2026, from a representative supplier website.
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Guthrie, E. P., et al. (1976). Synthesis of derivatives of sisosamine and purpurosamine C: confirmation of the structure of sisomicin. Journal of the Chemical Society, Perkin Transactions 1, (22), 2414-2418.[42]
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Sankar, G. R., et al. (2014). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 50(1), 149-157.[43]
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Maithani, M., & Singh, R. (2011). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Salbutamol Sulphate and Theophylline in Pharmaceutical Dosage Forms. Journal of Analytical & Bioanalytical Techniques, 1(2), 116.[44]
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Ghanem, A., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Scientia Pharmaceutica, 81(1), 167-182.[45]
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- 23. Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure-synth.com [pure-synth.com]
- 25. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. What is Sisomicin sulfate used for? [synapse.patsnap.com]
- 31. thefdagroup.com [thefdagroup.com]
- 32. jeeng.net [jeeng.net]
- 33. mwiah.com [mwiah.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. auctoresonline.com [auctoresonline.com]
- 37. jjccgroup.org [jjccgroup.org]
- 38. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. edaegypt.gov.eg [edaegypt.gov.eg]
- 41. scispace.com [scispace.com]
- 42. Synthesis of derivatives of sisosamine and purpurosamine C: confirmation of the structure of sisomicin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 43. scielo.br [scielo.br]
- 44. omicsonline.org [omicsonline.org]
- 45. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Siseptin synergistic combination protocols with beta-lactams
Application Note: Synergistic Combination Protocols for Siseptin (Sisomicin) and Beta-Lactams
Executive Summary & Rationale
This compound (active pharmaceutical ingredient: Sisomicin Sulfate ) is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis.[1][2][] While structurally similar to gentamicin, this compound exhibits superior potency against specific Gram-negative pathogens, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae, due to its stability against certain aminoglycoside-modifying enzymes.
This guide details the protocols for establishing and validating synergistic combinations of this compound with beta-lactam antibiotics (e.g., Piperacillin, Ceftazidime, Meropenem). The combination relies on a "breach-and-entry" mechanism: the beta-lactam compromises bacterial cell wall integrity, facilitating the rapid intracellular uptake of this compound to its target, the 30S ribosomal subunit.
Key Applications:
-
Overcoming multidrug-resistant (MDR) P. aeruginosa.
-
Lowering toxicity profiles by reducing required dosages of the aminoglycoside.
-
Preventing the emergence of resistant subpopulations during therapy.
Mechanistic Basis of Synergy
The synergy between this compound and beta-lactams is not additive but potentiated. Beta-lactams inhibit penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. This structural failure increases membrane permeability, removing the primary barrier that limits aminoglycoside uptake in Gram-negative bacteria.
Pathway Visualization
Figure 1: The "Breach-and-Entry" mechanism. Beta-lactams disrupt the cell wall, significantly lowering the energetic barrier for this compound uptake.
Experimental Protocols
Protocol A: Checkerboard Microdilution Assay
Purpose: To determine the Fractional Inhibitory Concentration (FIC) Index, quantitatively defining synergy.
Materials:
-
This compound Stock: 10 mg/mL in sterile dH2O (Store at -20°C).
-
Beta-Lactam Stock: Freshly prepared (solvent dependent on specific drug).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Calcium and Magnesium levels must be standardized (25 mg/L Ca²⁺, 12.5 mg/L Mg²⁺) to prevent false resistance in aminoglycosides.
-
Organism: Log-phase culture diluted to
CFU/mL.
Workflow:
-
MIC Determination: First, determine the individual MIC of this compound and the Beta-Lactam for the test isolate.
-
Plate Layout (96-well):
-
X-axis (Columns 1-11): Beta-lactam dilution series (0.03x to 64x MIC).
-
Y-axis (Rows A-G): this compound dilution series (0.03x to 64x MIC).
-
Row H / Col 12: Growth Control (no drug) and Sterility Control.
-
-
Dispensing:
-
Add 50 µL of Beta-lactam solution (at 4x final conc) to columns.
-
Add 50 µL of this compound solution (at 4x final conc) to rows.
-
Add 100 µL of bacterial inoculum (
CFU/mL) to all test wells. Final volume: 200 µL.
-
-
Incubation: 16–20 hours at 35°C ± 2°C.
Data Analysis (FIC Index Calculation):
Calculate the FIC for each well showing inhibition:
Interpretation Criteria:
| ΣFIC Value | Interpretation | Clinical Implication |
|---|---|---|
| ≤ 0.5 | Synergy | High potential for combined therapy success. |
| > 0.5 – 1.0 | Additive | Useful, but strictly synergistic benefits are absent. |
| > 1.0 – 4.0 | Indifferent | No benefit over monotherapy. |
| > 4.0 | Antagonism | Contraindicated. Avoid combination. |
Protocol B: Time-Kill Kinetics Assay
Purpose: To validate bactericidal synergy dynamically over time, confirming that the combination kills faster and more completely than single agents.
Workflow:
-
Preparation: Prepare four flasks containing 20 mL CAMHB:
-
Control: No antibiotic.
-
This compound Only: 0.5x MIC (sub-inhibitory).
-
Beta-Lactam Only: 0.5x MIC (sub-inhibitory).
-
Combination: this compound (0.5x MIC) + Beta-Lactam (0.5x MIC).
-
-
Inoculation: Inoculate all flasks to a starting density of
CFU/mL. -
Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T = 0, 2, 4, 6, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after overnight incubation.
Synergy Definition:
Synergy in Time-Kill is defined as a ≥ 2
Experimental Logic Diagram
Figure 2: Decision workflow for validating this compound combinations.
Critical Considerations & Troubleshooting
-
Cation Levels (Ca²⁺/Mg²⁺):
-
Issue: Low cations increase outer membrane permeability artificially, making this compound appear more potent than it will be in vivo.
-
Fix: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) validated to CLSI standards.
-
-
Inoculum Effect:
-
Issue: High bacterial loads (
CFU/mL) can overwhelm beta-lactams (eagle effect) or reduce effective this compound concentrations. -
Fix: Strictly standardize inoculum to
CFU/mL via OD600 correlation.
-
-
Beta-Lactam Stability:
-
Issue: Some beta-lactams (e.g., Imipenem) degrade rapidly at 37°C.
-
Fix: For Time-Kill assays extending beyond 6 hours, consider supplementing the beta-lactam or validating stability in media.
-
References
-
Waitz, J. A., et al. (1970). "Biological activity of sisomicin, a new broad-spectrum aminoglycoside antibiotic."[] Journal of Antibiotics. Link
-
Drusano, G. L. (1991).[4] "Human pharmacokinetics of beta-lactams, aminoglycosides and their combination." Scandinavian Journal of Infectious Diseases. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). "Methodology for synergy testing." EUCAST Guidelines. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. Link
-
BOC Sciences. "Sisomicin (this compound) Product Information and Mechanism." BOC Sciences.
Sources
Application Note: Siseptin (Sisomicin) Pharmacokinetic & Pharmacodynamic Modeling in Animal Studies
Introduction and Pharmacological Profile
Siseptin, universally known in pharmacological literature as Sisomicin (CAS: 32385-11-8), is a potent, broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis[1]. Structurally related to gentamicin C1a, this compound exhibits robust bactericidal activity against a wide array of Gram-negative bacilli (including Pseudomonas aeruginosa and Enterobacteriaceae) and select Gram-positive organisms like staphylococci[1][2].
In preclinical drug development and veterinary research, establishing accurate pharmacokinetic (PK) and pharmacodynamic (PD) models for this compound is critical. Aminoglycosides are highly polar, hydrophilic molecules with poor oral bioavailability (<10%); thus, they require parenteral administration (IV, IM, or SC)[3]. Because this compound exhibits concentration-dependent bactericidal activity and a narrow therapeutic index, precise PK modeling in animal studies is required to maximize the
Compartmental Pharmacokinetics of this compound
The disposition of this compound in mammalian models is best described by a three-compartment pharmacokinetic model [3].
-
Central Compartment: Following parenteral administration, this compound rapidly distributes into the plasma and extracellular fluid (ECF). It exhibits minimal protein binding (<10%) and is cleared rapidly via glomerular filtration[1][3].
-
Peripheral Compartment: Reversible distribution occurs into soft tissues and interstitial fluid (IF). Studies in rabbit models demonstrate that this compound penetrates the IF effectively, achieving concentrations above the minimum inhibitory concentration (MIC) for susceptible strains within hours[5].
-
Deep Compartment (Toxicity Sink): The causality behind aminoglycoside toxicity lies in the deep compartment. This compound undergoes receptor-mediated endocytosis (via megalin/cubilin receptors) into the proximal renal tubular cells and the hair cells of the cochlear perilymph[3][6]. The drug binds tightly to intracellular organelles, resulting in a prolonged terminal elimination half-life (often 20–200 hours) and localized cellular damage[3].
Figure 1: Three-compartment PK model of this compound highlighting the deep toxicity compartment.
Quantitative Pharmacokinetic Parameters
The following table synthesizes established PK parameters for this compound across standard preclinical animal models, providing a baseline for comparative efficacy studies.
| Animal Model | Route & Dose | Peak Concentration ( | Half-life ( | Key Observations & Tissue Distribution |
| Rabbit (Tissue Cage Model) | 1.5 mg/kg (IM) | ~4.5 µg/mL (Serum) | 1.5 - 2.5 h | Interstitial fluid (IF) peak reached ~2.07 µg/mL after multiple doses[5]. |
| Guinea Pig (Ototoxicity Model) | 150 mg/kg (SC) | High (Plasma & Perilymph) | N/A (Accumulation) | High accumulation in cochlear perilymph; ototoxic liability similar to gentamicin[6]. |
| Canine / Feline (General) | 3 - 6.6 mg/kg (IM/IV) | 15 - 30 µg/mL (Estimated) | 2.0 - 3.0 h | Excreted 80-90% unchanged in urine within 24h. Dose reduction required in renal impairment[3]. |
Pharmacodynamics: Mechanism of Action & Target Attainment
This compound exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis and compromising the bacterial cell membrane[3][].
PK/PD Target: Aminoglycosides are concentration-dependent killers. The primary PK/PD index correlated with clinical and microbiological efficacy is the
Figure 2: this compound mechanism of action and primary pathways of bacterial adaptive resistance.
Experimental Protocol: In Vivo Murine PK Study of this compound
To ensure a self-validating experimental system, the following protocol details the formulation, administration, and LC-MS/MS quantification of this compound in a murine model.
Phase 1: Formulation Preparation
This compound free base is highly soluble in DMSO and water, but requires a carefully balanced vehicle for intravenous (IV) tolerability in rodents[8].
-
Stock Solution: Dissolve this compound powder in 100% DMSO to achieve a concentration of 20 mg/mL. Note: Store at -80°C if not used immediately[8].
-
Working Formulation (Clear Solution):
-
Transfer 100 µL of the DMSO stock into a sterile vial.
-
Add 400 µL of PEG300 and vortex until completely clear.
-
Add 50 µL of Tween 80; vortex thoroughly to prevent micelle aggregation.
-
Slowly add 450 µL of sterile Saline (0.9% NaCl) or PBS.
-
Final Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Final this compound concentration = 2 mg/mL[8].
-
Phase 2: Dosing and Sampling (Murine Model)
-
Subjects: Male CD-1 mice (approx. 20–25 g), fasted for 4 hours prior to dosing.
-
Administration: Administer this compound via tail vein injection (IV) or subcutaneous (SC) injection at a dose of 10 mg/kg (Dosing volume: 5 mL/kg).
-
Blood Collection: Collect 50 µL of blood via the submandibular vein or retro-orbital plexus into
tubes at discrete time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. -
Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled microcentrifuge tubes and store at -80°C.
Phase 3: LC-MS/MS Quantification
Aminoglycosides lack strong chromophores and are highly polar, making traditional reversed-phase HPLC difficult. We utilize a specialized mixed-mode or low-silanol reversed-phase column (e.g., Newcrom R1) optimized for mass spectrometry[9].
-
Sample Extraction (Protein Precipitation):
-
Aliquot 20 µL of murine plasma into a 96-well plate.
-
Add 100 µL of extraction solvent (Acetonitrile containing 0.1% Formic Acid and an internal standard, e.g., Tobramycin).
-
Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to an autosampler vial containing 50 µL of LC-MS grade water.
-
-
Chromatographic Conditions[9]:
-
Column: Newcrom R1 (3 µm particle size, 150 x 4.6 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Crucial: Replace phosphoric acid with formic acid to ensure MS compatibility and prevent ion suppression).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 5 minutes.
-
-
Mass Spectrometry (ESI+):
-
Monitor the specific MRM transitions for this compound (
448.3 product ions).
-
-
Validation (Self-Validating System):
-
Run a calibration curve (10 ng/mL to 10,000 ng/mL) using blank murine plasma.
-
Include Quality Control (QC) samples at low, mid, and high concentrations. Acceptance criteria: Accuracy within ±15% and Precision (CV) <15%.
-
References
-
Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual MSD Veterinary Manual. URL: [Link]
-
Pharmacodynamic and pharmacokinetic considerations in the treatment of critically Ill patients infected with carbapenem-resistant Enterobacteriaceae National Center for Biotechnology Information (PMC). URL:[Link]
-
Comparative distribution of gentamicin, tobramycin, sisomicin, netilmicin, and amikacin in interstitial fluid in rabbits National Center for Biotechnology Information (PMC). URL:[Link]
-
Comparative ototoxicity of aminoglycoside antibiotics in a guinea pig model PubMed (NIH). URL: [Link]
-
Sisomicin - SIELC Technologies SIELC Technologies. URL: [Link]
Sources
- 1. Sisomicin | 32385-11-8 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Pharmacodynamic and pharmacokinetic considerations in the treatment of critically Ill patients infected with carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative distribution of gentamicin, tobramycin, sisomicin, netilmicin, and amikacin in interstitial fluid in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparative ototoxicity of aminoglycoside antibiotics in a guinea pig model (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sisomicin | TargetMol [targetmol.com]
- 9. Sisomicin | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Siseptin (Sisomicin) in Mueller-Hinton Broth
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting for a common issue encountered during antimicrobial susceptibility testing (AST): the precipitation of Siseptin (sisomicin) in Mueller-Hinton (MH) broth. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying scientific principles to ensure the integrity and validity of your experimental results.
I. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding this compound precipitation in MH broth.
Q1: I observed a white precipitate immediately after adding my this compound stock solution to the Mueller-Hinton broth. What is causing this?
A1: This is a classic solubility issue, most likely due to a significant pH mismatch between your this compound stock solution and the MH broth. This compound, as sisomicin sulfate, is typically prepared in a slightly acidic solution to ensure its stability and solubility.[1] Conversely, standard MH broth is prepared to a final pH of 7.3 ± 0.1 to support bacterial growth.[2][3] When the acidic drug stock is introduced to the neutral or slightly alkaline broth, the abrupt pH shift can cause the this compound to come out of solution, forming a visible precipitate.
Q2: Could the composition of the Mueller-Hinton broth itself be a factor in the precipitation?
A2: Yes, absolutely. The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in MH broth is a critical factor. While essential for testing the susceptibility of certain bacteria like Pseudomonas aeruginosa to aminoglycosides, these cations can also interact with the sulfate salt of this compound, potentially forming insoluble salts, especially if the drug concentration is high.[3][4][5][6] The Clinical and Laboratory Standards Institute (CLSI) recommends specific concentrations of these cations (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺) for cation-adjusted Mueller-Hinton broth (CAMHB).[2][5][7] Using non-adjusted MH broth or broth with incorrect cation concentrations can exacerbate precipitation issues.
Q3: My this compound solution appears clear in the initial wells of my microdilution plate, but I see precipitation in the wells with lower concentrations. Why is this happening?
A3: This phenomenon, known as "salting out," can occur during serial dilutions. In the initial, more concentrated wells, the volume of the acidic this compound stock solution might be sufficient to locally lower the pH of the MH broth, keeping the drug in solution. As you perform serial dilutions, the buffering capacity of the MH broth dominates in the wells with a smaller volume of the drug stock. This leads to a rise in pH in the later wells, causing the this compound to precipitate at lower concentrations.
Q4: Can the temperature at which I'm preparing my solutions contribute to this compound precipitation?
A4: Temperature can play a role, although it's often a secondary factor to pH and cation concentration. Preparing or storing your solutions at low temperatures (e.g., in a refrigerator) can decrease the solubility of some compounds. It is crucial to ensure all components—the MH broth, this compound stock solution, and any diluents—are at room temperature before you begin your experiment.
Q5: How can I be certain that the precipitate I'm seeing is this compound and not something else, like bacterial contamination?
A5: this compound precipitation is a chemical reaction and will typically appear as a fine, crystalline, or amorphous cloudiness that forms relatively quickly after mixing.[8] In contrast, bacterial contamination usually takes several hours of incubation to become visible as turbidity and will often have a more uniform, "soupy" appearance. To confirm, you can prepare a "no-inoculum" control plate with your this compound dilutions in MH broth. If precipitation occurs in these wells after a short period without incubation, it is a clear indication of a chemical issue rather than microbial growth.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound precipitation in your experiments.
Initial Diagnosis: Identifying the Cause of Precipitation
The following diagram illustrates a logical workflow to pinpoint the root cause of this compound precipitation.
Caption: Factors leading to this compound precipitation.
By carefully controlling the pH of your this compound stock solution and ensuring the use of properly formulated cation-adjusted Mueller-Hinton broth, you can create an environment that maintains the solubility of the antibiotic and ensures the accuracy of your antimicrobial susceptibility testing results.
IV. References
-
HIMEDIA. (n.d.). Mueller Hinton Broth - Technical Data. Retrieved from [Link]
-
Becton, Dickinson and Company. (n.d.). Mueller Hinton II Broth - Manual Difco. Retrieved from [Link]
-
HIMEDIA. (n.d.). Mueller Hinton Broth. Retrieved from [Link]
-
Saleem, M., & Ijaz, A. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Retrieved from [Link]
-
Brao, K., & Hasan, M. (2023). A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy. PMC. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2023). M23S3 | Procedure for Confirming the Acceptability of Mueller-Hinton Agar Sources for Subsequent Use in CLSI and/or EUCAST Studies to Establish Disk Diffusion Quality Control Ranges. Retrieved from [Link]
-
Lode, H., et al. (1976). Pharmacokinetic study of sisomicin in humans. PubMed. Retrieved from [Link]
-
Barry, A. L., et al. (1992). Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Sisomicin Sulfate - USP29-NF24. Retrieved from [Link]
-
Wang, Y., et al. (2018). Studies on the metabolism and degradation of vancomycin in simulated in vitro and aquatic environment by UHPLC-Triple-TOF-MS/MS. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2022). Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. Retrieved from [Link]
-
Liofilchem. (2017). Mueller Hinton Broth. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sisomicin | C19H37N5O7 | CID 36119 - PubChem. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Mast Group. (n.d.). MUELLER HINTON AGAR ACC TO EUCAST 201051. Retrieved from [Link]
-
Becton, Dickinson and Company. (n.d.). Mueller Hinton Broth (Not Cation-Adjusted). Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
Jug, U., & Klančnik, A. (2019). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Retrieved from [Link]
-
Johnson, A. P., et al. (2000). Comparison of cation-adjusted Mueller–Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
BioVendor. (2024). Mueller Hinton Agar. Retrieved from [Link]
-
Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. Retrieved from [Link]
-
HIMEDIA. (n.d.). Mueller Hinton Broth No.2 Control Cations. Retrieved from [Link]
-
LabMal. (2019). Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Aminoglycosides. Retrieved from [Link]
-
Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. Retrieved from [Link]
-
PharmaCompass. (n.d.). Sisomicin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sisomicin sulfate?. Retrieved from [Link]
-
Semantic Scholar. (1992). Cation Components of Mueller-Hinton Agar Affecting Testing of Pseudomonas aeruginosa Susceptibility to Gentamicin. Retrieved from [Link]
-
Basicmedical Key. (2016). Antimicrobial Susceptibility on Solid Media. Retrieved from [Link]
-
Washington, J. A., et al. (1978). Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa. ASM Journals. Retrieved from [Link]
-
Fraikin, N., & Van Melderen, L. (2023). Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. PMC. Retrieved from [Link]
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. himedialabs.com [himedialabs.com]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 7. tmmedia.in [tmmedia.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Siseptin Technical Support Center: A Guide to Mitigating Cytotoxicity
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Siseptin. This guide is designed to provide in-depth, experience-driven answers and troubleshooting strategies for a common challenge encountered in the lab: managing the inherent cytotoxicity of this compound in mammalian cell lines. As an aminoglycoside antibiotic, this compound is a powerful tool, but its successful application often requires a nuanced approach to minimize off-target effects on your cells.
This hub moves beyond simple protocols to explain the why behind each experimental step, empowering you to make informed decisions and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering unexpected cytotoxicity.
Q1: What is this compound and why is it toxic to my mammalian cells?
This compound is an aminoglycoside antibiotic. Its primary function in bacteria is to bind to ribosomal RNA and inhibit protein synthesis, leading to cell death.[1] While mammalian ribosomes are different, high concentrations of aminoglycosides can still interfere with cellular processes. The primary mechanism of cytotoxicity in mammalian cells is not ribosomal inhibition, but rather a multi-faceted process that includes:
-
Generation of Reactive Oxygen Species (ROS): this compound can form complexes with iron within the cell, catalyzing the production of damaging ROS.[2] This oxidative stress can trigger apoptosis (programmed cell death).[3]
-
Mitochondrial Disruption: ROS and direct drug action can damage mitochondria, leading to the release of cytochrome c and the activation of caspase-dependent apoptotic pathways.[2][3]
-
Endoplasmic Reticulum (ER) Stress: Aminoglycosides can accumulate in the ER, leading to calcium flux and stress responses that can also initiate cell death cascades.[4]
Q2: My cells were engineered for this compound resistance, but they are still dying or growing poorly. Why?
This is a critical issue. Resistance genes (like neomycin phosphotransferase) inactivate the antibiotic, but this is a concentration-dependent battle. If the this compound concentration is too high, the rate of drug influx and cellular damage can overwhelm the cell's ability to neutralize it. This leads to "off-target" cytotoxicity that affects resistant and non-resistant cells alike. Furthermore, even at sub-lethal concentrations, the metabolic burden of fighting the antibiotic and repairing oxidative damage can lead to significantly reduced proliferation rates and altered morphology.
Q3: What are the first visual signs of this compound-induced cytotoxicity?
Look for the following morphological changes under a microscope, typically appearing 24-72 hours after adding this compound:
-
Rounding and Detachment: Adherent cells will lose their typical spread-out shape, become rounded, and detach from the culture vessel surface.
-
Blebbing: The cell membrane may appear to bubble or form protrusions, a hallmark of apoptosis.
-
Vacuolization: An increase in the number and size of vacuoles in the cytoplasm.
-
Debris in Media: An increase in floating dead cells and cellular fragments.
Q4: Is the cytotoxicity of this compound reversible?
For some cell types, particularly kidney proximal tubule cells, aminoglycoside-induced damage can be reversible if the exposure is removed.[2] However, for many cell lines used in research, especially those undergoing apoptosis, the damage is permanent.[2] The key is to prevent the cytotoxic cascade from initiating in the first place.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Massive cell death in both transfected and non-transfected populations after starting selection. | The this compound concentration is too high for your specific cell line. | Perform a Kill Curve. This is the most critical first step. You must empirically determine the minimum concentration of this compound that kills 100% of your non-resistant parental cell line within a reasonable timeframe (typically 7-14 days).[5][6] Using this minimum concentration will maximize the selection window while minimizing off-target toxicity. See Protocol 1 for a detailed methodology. |
| Resistant clones are isolated, but they grow very slowly and have an unhealthy morphology. | The maintenance concentration of this compound is too high, causing chronic sublethal stress. Oxidative stress is likely a major contributor. | 1. Reduce Maintenance Concentration: After initial selection, try reducing the this compound concentration by 25-50% for routine culture. 2. Implement Antioxidant Co-treatment: Supplement your culture medium with an antioxidant like N-acetylcysteine (NAC). NAC can scavenge ROS and has been shown to protect cells from aminoglycoside-induced damage.[7][8][9] See Protocol 2 for guidance. |
| Results are inconsistent between different experiments or with a new bottle of this compound. | Antibiotic potency can vary between lots and can degrade over time, especially with improper storage or multiple freeze-thaw cycles. | Validate Each New Lot. Perform a new kill curve for every new bottle or lot of this compound to ensure you are using a consistent, effective concentration.[10] Aliquot your stock solution to minimize freeze-thaw cycles. |
| My suspension cell line is highly sensitive to this compound. | Suspension cells can sometimes be more sensitive than adherent cells. The optimal concentration range may be narrower. | Be meticulous with your kill curve, using a tighter range of concentrations. Ensure accurate cell counting (e.g., using a cell counter with trypan blue) to assess viability, as morphological changes can be harder to judge than in adherent cultures.[] |
Section 3: Mechanistic Insights & Mitigation Strategies
Understanding the "how" of this compound cytotoxicity allows for a more rational approach to reducing it.
Mechanism of this compound-Induced Cytotoxicity
The primary driver of this compound's toxicity in mammalian cells is the induction of oxidative stress. The process can be visualized as a cascade:
Caption: this compound enters the cell and forms a complex with iron, generating ROS.
This cascade, primarily driven by ROS, leads to mitochondrial dysfunction, activation of cell death-executing proteins called caspases, and ultimately, apoptosis.[2]
Workflow for Troubleshooting Cytotoxicity
When encountering issues, a systematic approach is essential. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for diagnosing and solving this compound cytotoxicity.
Section 4: In-Depth Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Determining Optimal this compound Concentration via Kill Curve
This is the most crucial experiment to perform before starting any selection experiment. It determines the minimum antibiotic concentration that effectively kills all non-resistant cells.[12]
Materials:
-
Parental (non-resistant) cell line of interest, in log-phase growth.
-
Complete growth medium.
-
This compound stock solution.
-
24-well or 96-well tissue culture plates.
-
Trypan blue solution and a hemocytometer or automated cell counter.
Procedure:
-
Cell Seeding: Plate your parental cells at a density that allows them to be approximately 20-30% confluent the next day.[5][] This ensures they are in an active state of division and most sensitive to the antibiotic.
-
Prepare Antibiotic Dilutions: The next day, prepare a series of dilutions of this compound in your complete growth medium. A good starting range for many cell lines is 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] Always include a "no antibiotic" control well.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Incubation and Monitoring: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope, noting morphological changes and cell death.
-
Replace the selective medium every 3-4 days to maintain a consistent antibiotic concentration.[5]
-
-
Determine Minimum Lethal Dose: Continue the experiment for 7 to 14 days.[10][] The optimal concentration for selection is the lowest concentration that kills 100% of the cells by the end of the period.[6] You can confirm viability using a Trypan Blue exclusion assay.
Protocol 2: Evaluating N-acetylcysteine (NAC) as a Cytoprotective Agent
If you observe that your resistant cells are still stressed at the optimal selection concentration, co-treatment with an antioxidant like NAC can be beneficial.[8][13]
Materials:
-
Your this compound-resistant cell line.
-
Complete growth medium containing the optimal maintenance concentration of this compound.
-
N-acetylcysteine (NAC) stock solution (e.g., 1M in water, filter-sterilized).
-
Multi-well tissue culture plates.
-
A cell viability assay kit (e.g., MTT, PrestoBlue, or similar).
Procedure:
-
Cell Seeding: Plate your resistant cells in a 96-well plate at a density appropriate for a viability assay (typically 5,000-10,000 cells/well). Allow them to attach and recover overnight.
-
Prepare Treatment Media: Prepare the following media conditions:
-
Control: Medium + this compound only.
-
NAC Test Conditions: Medium + this compound + varying concentrations of NAC (e.g., 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Negative Control: Medium only (no this compound, no NAC).
-
-
Treatment: Replace the overnight medium with the prepared treatment media.
-
Incubation: Incubate for 48-72 hours, or a duration relevant to your experimental timeline.
-
Assess Viability and Morphology:
-
Before the assay, observe the cells under a microscope and note any differences in morphology and confluency between the conditions.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Analysis: Compare the viability of the NAC-treated groups to the "this compound only" control. A significant increase in viability in the presence of NAC indicates a protective effect. Choose the lowest concentration of NAC that provides a robust protective effect for future experiments.
By systematically applying these principles and protocols, you can effectively manage this compound's cytotoxic effects, leading to healthier cell cultures and more reliable, reproducible experimental outcomes.
References
-
Huth, M. E., Ricci, A. J., & Cheng, A. G. (2011). Intracellular mechanisms of aminoglycoside-induced cytotoxicity. Amino Acids, 41(5), 1163–1172. [Link]
-
BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygromycin B Kill Curve Protocol. Retrieved from [Link]
-
Abmgood. (n.d.). Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]
-
The Pharmaceutical Journal. (2015). Antioxidant shows promise in preventing hearing loss caused by aminoglycoside antibiotics. Retrieved from [Link]
-
Jiang, M., et al. (2017). Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. Frontiers in Pharmacology, 8, 284. [Link]
-
Feldman, L., et al. (2012). N-Acetylcysteine Use for Amelioration of Aminoglycoside-Induced Ototoxicity in Dialysis Patients. Seminars in Dialysis, 25(5), 491-494. [Link]
-
Steyger, P. S. (2019). Mechanisms and Impact of Aminoglycoside- and Cisplatin-Induced Ototoxicity. Perspectives of the ASHA Special Interest Groups, 4(6), 1266-1279. [Link]
-
Shcherbakova, D., et al. (2019). Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. Journal of Medicinal Chemistry, 62(17), 7989–8003. [Link]
-
Boehr, D. D., et al. (2020). The relationship between the structure and toxicity of aminoglycoside antibiotics. RSC Medicinal Chemistry, 11(4), 416-430. [Link]
-
ResearchGate. (2012). N-Acetylcysteine Use for Amelioration of Aminoglycoside-Induced Ototoxicity in Dialysis Patients. Retrieved from [Link]
-
Palmer, Z. R., et al. (2015). A systematic review and meta-analysis of the efficacy and safety of N-acetylcysteine in preventing aminoglycoside-induced ototoxicity: implications for the treatment of multidrug-resistant TB. Thorax, 70(11), 1055-1064. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.asha.org [pubs.asha.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. login.medscape.com [login.medscape.com]
Troubleshooting Siseptin (Sisomicin) Interference in Colorimetric Assays
Technical Support Center: Assay Interference Guide
Topic: Siseptin (Sisomicin) Interference with Protein Quantification Target Audience: Researchers, Formulation Scientists, and QC Analysts Version: 1.0[1]
Executive Summary: The this compound Challenge
This compound (chemically Sisomicin Sulfate ) is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis.[1][2] While primarily used for its antimicrobial properties in cell culture or clinical settings, it presents a unique challenge in downstream protein quantification.
The core interference stems from two sources:[3]
-
The Molecule (Sisomicin): A polycationic aminoglycoside rich in primary and secondary amine groups.
-
The Formulation (Excipients): If using pharmaceutical-grade this compound (injection), the presence of stabilizers such as Sodium Metabisulfite or EDTA acts as a "hidden variable" that catastrophically disrupts redox-based assays.[1]
This guide details the mechanistic interference of this compound in BCA, Bradford, and Lowry assays and provides validated troubleshooting protocols.
Diagnostic Matrix: Is this compound Affecting Your Data?
Use this table to identify if your experimental anomalies match known this compound interference patterns.
| Assay Type | Mechanism of Action | This compound Interference Level | Observed Symptom | Root Cause |
| BCA Assay | Cu²⁺ reduction to Cu¹⁺ (Biuret reaction) | High (if formulated) / Moderate (pure) | False High (Dark Purple) or Precipitates | Amines complex copper; Sulfites (excipient) reduce copper directly.[1] |
| Bradford | Coomassie Dye Binding (Arg/Lys/His) | Low / Negligible | Slight background shift | Sisomicin is a polycation but lacks the hydrophobic core to stabilize the Coomassie blue form. |
| Lowry | Cu²⁺ reduction + Folin-Ciocalteu reduction | Very High | False High | Amines and sulfites directly reduce the Folin reagent.[1] |
| UV A280 | Tryptophan/Tyrosine Absorbance | Low | Baseline noise | Sisomicin has weak UV absorbance, but high concentrations can skew the baseline. |
Deep Dive: Mechanisms of Interference
A. The "False Positive" in BCA Assays
The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds and specific amino acids (Cysteine, Cystine, Tryptophan, Tyrosine) in an alkaline environment.
-
The Amine Effect: Sisomicin contains five amine groups per molecule. While less reactive than peptide bonds, at high concentrations (>1 mM), these amines can chelate Cu²⁺, altering the available copper for the reaction or causing precipitation.
-
The Excipient Trap (Critical): Pharmaceutical this compound formulations often contain Sodium Metabisulfite as an antioxidant. Bisulfites are potent reducing agents.[1] Even trace amounts will reduce Cu²⁺ to Cu¹⁺ instantaneously, turning the reagent dark purple regardless of protein concentration.
-
Result: A sample with 0 mg/mL protein reads as >2 mg/mL.[1]
-
B. Why Bradford is the "Gold Standard" Alternative
The Bradford assay utilizes Coomassie Brilliant Blue G-250.[1] The dye binds primarily to basic amino acid residues (Arginine) and requires a hydrophobic pocket to stabilize the blue anionic form.
-
Compatibility: Although Sisomicin is basic (polycationic), it is a small, hydrophilic carbohydrate derivative.[1] It does not provide the hydrophobic environment necessary to stabilize the Coomassie dye-protein complex.[1] Therefore, it generates minimal background signal compared to redox-based assays.[1]
Troubleshooting Protocols
Protocol A: The "Spike-and-Recovery" Validation
Use this to quantify the exact interference level in your specific buffer.[1]
-
Prepare a Baseline: Create a standard BSA curve (0–2000 µg/mL) in your standard buffer (e.g., PBS).[1]
-
Prepare the "Spiked" Buffer: Add this compound to the buffer at the exact concentration used in your experiment.
-
Run Comparison:
-
Calculate Recovery:
[1]-
Interpretation: If Recovery is >110% or <90%, interference is significant.
-
Protocol B: Remediation via Dialysis
If you must use a BCA or Lowry assay, you must remove the interfering agent.
-
Select Device: Use a Slide-A-Lyzer™ or equivalent dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa .[1]
-
Reasoning: Sisomicin (~447 Da) will pass through freely; most proteins (>10 kDa) will be retained.[1]
-
-
Dialysis Buffer: Use >200x volume of PBS or Tris-buffered saline (pH 7.4).[1]
-
Procedure: Dialyze for 4 hours at 4°C with stirring. Replace buffer once and dialyze overnight.
-
Verification: Retest the sample. The interference from small molecule amines/sulfites should be eliminated.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct assay when this compound is present.
Caption: Decision tree for selecting a protein assay based on the formulation of this compound (Sisomicin) used.
Frequently Asked Questions (FAQ)
Q1: Can I just subtract the blank value if this compound causes high background in BCA? A: Proceed with caution. If the absorbance of the blank is >0.5 OD, the linear dynamic range of the spectrophotometer is compromised. Furthermore, the reaction between sulfites (if present) and BCA is often non-linear and rapid, unlike the slow protein-copper reaction. Subtracting a high blank often yields poor reproducibility.[1]
Q2: Does this compound interfere with Western Blotting? A: Generally, no.[1] Sisomicin is a small molecule (447 Da) and runs off the gel front during SDS-PAGE.[1] It does not interfere with antibody binding or chemiluminescence detection.[1] However, if you load samples with high salt/drug content, you may see "smiling" bands; desalting is recommended.
Q3: I am using the "this compound" brand for injection. Why is my BCA turning black instantly? A: This confirms the presence of Sodium Metabisulfite (a common preservative in aminoglycoside injections). The bisulfite acts as a strong reducing agent, instantly converting all Cu²⁺ to Cu¹⁺. You cannot use BCA or Lowry assays with this formulation. Switch to Bradford or the Pierce™ 660 nm Assay .
Q4: Is there a way to precipitate the protein to remove this compound? A: Yes. You can use Acetone Precipitation or TCA Precipitation .[1]
-
Add 4 volumes of cold acetone (-20°C) to the sample.
-
Incubate for 60 mins at -20°C.
-
Centrifuge at 13,000 x g for 10 mins.
-
Discard supernatant (containing this compound).[1]
-
Resuspend the pellet in a compatible buffer (e.g., 5% SDS or 8M Urea) and assay.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36119, Sisomicin.[1] Retrieved from [Link][1]
-
G-Biosciences. Interfering Agents in Protein Estimation Assays. (Mechanisms of amine and reducing agent interference).[1][3] Retrieved from [Link]
-
Bio-Rad Laboratories. Bradford Protein Assay: Minimizing Interference.[1] (Guidance on basic buffer interference). Retrieved from [Link][1]
-
Ashland. Parenteral Excipients. (Documentation on common injectable preservatives like sulfites).[1] Retrieved from [Link][1]
Sources
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Welcome to the Technical Support Center for Aminoglycoside Applications. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve effective cellular uptake of Siseptin (Sisomicin) in multidrug-resistant (MDR) and persister bacterial strains.
This guide synthesizes field-proven troubleshooting strategies, focusing on the biophysical and metabolic barriers that prevent effective intracellular accumulation of the drug. Every protocol provided here is designed as a self-validating system, ensuring you can definitively prove the causality of your experimental outcomes.
Q: Why is this compound uptake failing in my dormant or resistant Pseudomonas aeruginosa cultures? A: this compound is a potent aminoglycoside that binds to the 30S ribosomal subunit to disrupt the initiation complex and induce protein mistranslation[1]. However, its cellular entry is not passive. It relies entirely on the bacterial Proton Motive Force (PMF)—specifically the electrical potential gradient (Δψ) across the inner membrane[2]. Uptake occurs in two stages: a slow Energy-Dependent Phase I (EDP-I) and a rapid, lethal Energy-Dependent Phase II (EDP-II). Persister cells and resistant strains often downregulate their central carbon metabolism. This metabolic dormancy collapses the PMF, halting both EDP-I and EDP-II. Without a robust PMF, this compound remains trapped in the periplasmic space.
Q: How can I experimentally enhance the PMF to drive this compound uptake without genetically modifying the strain? A: The most reliable method is "metabolite-enabled eradication"[3]. By supplementing your culture with specific carbon metabolites (e.g., mannitol, fructose, or pyruvate), you artificially stimulate glycolysis and the Tricarboxylic Acid (TCA) cycle in dormant cells. This metabolic flux generates NADH, which is oxidized by the electron transport chain (ETC). The resulting proton efflux hyperpolarizes the membrane, creating a massive PMF spike that acts as a vacuum, driving this compound into the cytoplasm via EDP-II[4].
Q: My resistant strains have severe outer membrane porin mutations. Will metabolite supplementation still work? A: Metabolite supplementation elegantly solves the inner membrane PMF hurdle, but it cannot overcome an impermeable outer membrane. If your strain lacks the necessary porins for initial diffusion, you must bypass the outer membrane entirely. We recommend formulating this compound with Silver Nanoparticles (AgNPs). AgNPs physically disrupt the outer membrane and generate localized reactive oxygen species (ROS), facilitating direct cytoplasmic entry and reducing the Minimum Inhibitory Concentration (MIC) of aminoglycosides by up to 22-fold[5].
Section 2: Quantitative Data & Strategy Selection
To help you select the right potentiation strategy for your specific resistance phenotype, consult the comparison table below:
| Potentiation Strategy | Target Mechanism | Efficacy (Fold MIC Reduction) | Cell Viability Impact (Alone) | Recommended Target Strains |
| Mannitol Supplementation | PMF Stimulation (EDP-II) | ~10-100x | Minimal | E. coli, P. aeruginosa persisters |
| Fructose Supplementation | PMF Stimulation (EDP-II) | ~10-100x | Minimal | S. aureus persisters |
| Silver Nanoparticles (AgNPs) | Membrane Disruption / ROS | ~22x | Moderate (Concentration dependent) | MDR A. baumannii, P. aeruginosa |
| CCCP (Control/Inhibitor) | PMF Uncoupling | Decreases uptake | High Toxicity | N/A (Diagnostic validation only) |
Section 3: Pathway Visualization
Figure 1: this compound uptake mechanism and metabolite-enabled PMF potentiation pathway.
Section 4: Self-Validating Experimental Protocols
As scientists, we cannot rely on phenotypic death alone to confirm uptake; we must prove causality. The following protocol uses a chemical uncoupler, CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), to self-validate that this compound uptake is strictly PMF-driven[4].
Protocol: Metabolite-Enabled this compound Potentiation & PMF Validation Assay
Objective: Quantify PMF-driven this compound uptake and validate the mechanism using a protonophore.
Step-by-step Methodology:
-
Culture Preparation: Grow the resistant strain (e.g., E. coli or P. aeruginosa) in LB broth to the stationary phase to induce a persister-like phenotype.
-
Washing and Starvation: Centrifuge at 4,000 x g for 10 minutes. Wash the pellet twice with M9 minimal media (lacking a carbon source) to ensure baseline metabolic dormancy.
-
Group Assignment: Split the culture into three experimental arms:
-
Group A: this compound alone (Baseline control).
-
Group B: this compound + 10 mM Mannitol (Potentiation test).
-
Group C: this compound + 10 mM Mannitol + 100 µM CCCP (Mechanistic validation).
-
-
Treatment Incubation: Incubate all groups at 37°C for 2 hours.
-
Causality Note: CCCP dissipates the proton gradient. If Group C survives while Group B dies, you have definitively proven that mannitol-induced death is caused by PMF-driven uptake, not a secondary drug interaction.
-
-
PMF Quantification (Flow Cytometry): Stain a 100 µL aliquot from each group with 30 µM DiOC2(3) (a fluorescent membrane potential probe) for 15 minutes. Analyze via flow cytometry (Red/Green fluorescence ratio) to quantify the Δψ.
-
Viability Plating: Wash the remaining cells to remove the antibiotic, serially dilute, and plate on LB agar to calculate CFU/mL.
Figure 2: Self-validating experimental workflow for measuring PMF-driven this compound uptake.
References
-
Title: What is the mechanism of Sisomicin sulfate? | Source: patsnap.com | URL: 1
-
Title: Host metabolites stimulate the bacterial proton motive force to enhance the activity of aminoglycoside antibiotics | Source: plos.org | URL: 2
-
Title: Metabolite-Enabled Eradication of Bacterial Persisters by Aminoglycosides | Source: nih.gov | URL: 3
-
Title: Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli | Source: nih.gov | URL: 4
-
Title: Silver nanoparticles enhance the efficacy of aminoglycosides against antibiotic-resistant bacteria | Source: frontiersin.org | URL: 5
Sources
- 1. What is the mechanism of Sisomicin sulfate? [synapse.patsnap.com]
- 2. Host metabolites stimulate the bacterial proton motive force to enhance the activity of aminoglycoside antibiotics | PLOS Pathogens [journals.plos.org]
- 3. Metabolite-Enabled Eradication of Bacterial Persisters by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Silver nanoparticles enhance the efficacy of aminoglycosides against antibiotic-resistant bacteria [frontiersin.org]
Validation & Comparative
Comparative Nephrotoxicity Profile: Siseptin (Sisomicin) vs. Gentamicin
[1][2][3]
Content Type: Technical Comparison Guide Subject: Aminoglycoside Nephrotoxicity Profiling Target Audience: Drug Development Scientists, Toxicologists, and Renal Pharmacologists
Executive Summary
This guide provides a rigorous technical comparison between Siseptin (the trade name for Sisomicin , also known as Rickamicin or Antibiotic 66-40) and Gentamicin , the industry-standard reference for aminoglycoside-induced nephrotoxicity.
While both agents share a core aminocyclitol structure and bactericidal mechanism (30S ribosomal subunit inhibition), their nephrotoxicity profiles diverge in critical pharmacokinetic and intracellular handling phases. Experimental data consistently positions Gentamicin as the more nephrotoxic agent , exhibiting higher rates of proximal tubular necrosis, enzymuria, and lysosomal phospholipidosis compared to this compound (Sisomicin). This guide details the mechanistic basis of this divergence and provides validated protocols for reproducing these findings in a preclinical setting.
Mechanistic Basis of Nephrotoxicity[1]
To understand the differential toxicity, one must analyze the "causality chain" of aminoglycoside renal injury. The toxicity is not driven by glomerular filtration but by tubular reabsorption .
The Uptake-Accumulation Paradox
Both this compound and Gentamicin are polycationic. They bind to anionic phospholipids and megalin/cubilin receptors on the brush border membrane of the proximal tubule (S1/S2 segments).
-
Gentamicin: Exhibits extremely high affinity for megalin, leading to rapid endocytosis and saturation of lysosomal capacity.
-
This compound (Sisomicin): Structurally identical to Gentamicin C1a except for a 4,5-double bond in the purpurosamine ring. This unsaturation appears to slightly alter membrane binding kinetics, resulting in a distinct intracellular accumulation profile.
Intracellular Cascade (The "Lysosomal Bomb")
Once endocytosed, these drugs accumulate in lysosomes. They inhibit lysosomal phospholipases (specifically sphingomyelinase and phospholipase A1), causing phospholipidosis (accumulation of myeloid bodies).
-
Critical Threshold: When lysosomal distension exceeds structural limits, the membrane ruptures.
-
Cytosolic Release: The drug and lysosomal enzymes (cathepsins) are released into the cytosol, triggering mitochondrial stress, ROS production, and the intrinsic apoptotic cascade.
Pathway Visualization
The following diagram illustrates the validated pathway of injury, highlighting where Gentamicin exerts higher stress than this compound.
Caption: Mechanistic pathway of aminoglycoside-induced proximal tubular necrosis. Gentamicin demonstrates higher potential for lysosomal destabilization compared to this compound.
Comparative Profiling Data
The following data summarizes key comparative studies (Rat models and Human trials).
Toxicity Ranking (In Vivo Rat Model)
In standardized Fischer 344 rat models (15-day dosing), the nephrotoxicity ranking (from least to most toxic) is consistently: Netilmicin < Tobramycin < this compound (Sisomicin) ≤ Gentamicin
| Metric | This compound (Sisomicin) | Gentamicin | Interpretation |
| Renal Cortical Accumulation | High (Similar to Gentamicin) | High | Both drugs accumulate avidly; cortical concentration alone does not predict toxicity rank. |
| Histological Damage Score | Moderate (Grade 2-3) | Severe (Grade 3-4) | Gentamicin causes more widespread proximal tubular necrosis at equivalent doses (40 mg/kg). |
| Enzymuria (NAG/AAP) | Elevated | Significantly Higher | Gentamicin induces earlier and more severe release of brush border enzymes (NAG, Alanine Aminopeptidase). |
| Creatinine Clearance | Mild/Moderate Decrease | Significant Decrease | Gentamicin causes a steeper decline in GFR. |
| LD50 (IV, Mouse) | ~50-60 mg/kg | ~70-80 mg/kg | Note: Acute LD50 reflects neuromuscular blockade, not nephrotoxicity. Nephrotoxicity is chronic/cumulative. |
Clinical Biomarker Response
In human trials (comparative study of 41 patients), urinary enzyme excretion served as the most sensitive early marker:
Experimental Protocols
To validate these profiles in your own drug development pipeline, use the following Comparative Nephrotoxicity Assay . This protocol is designed to be self-validating using positive (Gentamicin) and negative (Saline) controls.
In Vivo Comparative Assay (Rat Model)
Objective: Determine the "Nephrotoxic Potential Index" relative to Gentamicin.
Reagents:
-
Test Article: this compound (Sisomicin Sulfate) - Purity >98%.
-
Control Article: Gentamicin Sulfate (USP Grade).[2]
-
Vehicle: 0.9% Saline.[3]
Workflow Visualization:
Caption: Workflow for 14-day comparative nephrotoxicity study in rats.
Step-by-Step Methodology:
-
Grouping:
-
Group A (Control): Saline 1 mL/kg/day.
-
Group B (Reference): Gentamicin 40 mg/kg/day (IP). Note: This dose is selected to induce quantifiable toxicity without lethal uremia.
-
Group C (Test): this compound 40 mg/kg/day (IP).
-
-
Daily Monitoring:
-
Urine Biomarker Analysis (Days 0, 7, 14):
-
Place rats in metabolic cages for 24h.
-
Assay 1 (Functional): Urine Osmolality (decreases with toxicity) and Creatinine Clearance.[4]
-
Assay 2 (Structural Injury): Measure N-acetyl-
-D-glucosaminidase (NAG) activity.-
Expectation: Gentamicin group will show >5-fold increase in NAG by Day 7. This compound group typically shows 2-3 fold increase.[5]
-
-
-
Terminal Analysis (Day 15):
-
Serum: BUN and Creatinine.
-
Histopathology: Fix left kidney in 10% formalin. Stain with H&E.
-
Scoring System: Blinded pathologist scores proximal tubular necrosis (0=none, 4=>75% cortex involvement).
-
Cortical Accumulation: Homogenize right kidney cortex. Extract aminoglycosides using TCA precipitation. Quantify via FPIA or LC-MS/MS.
-
Synthesis & Recommendations
Scientific Verdict: this compound (Sisomicin) is an aminoglycoside with a superior safety profile relative to Gentamicin, though it remains potentially nephrotoxic compared to newer derivatives like Netilmicin.
Key Differentiators:
-
Lower Enzymuria: this compound causes less disruption to the brush border membrane integrity.
-
Reduced Necrosis: Histological scoring consistently favors this compound over Gentamicin at equivalent doses.
-
Efficacy/Toxicity Ratio: this compound often displays higher potency against specific resistant Pseudomonas strains, potentially allowing for lower effective dosing, further widening the safety margin.
Recommendation for Researchers: When designing nephrotoxicity screens for novel aminoglycosides, Gentamicin should remain the positive control due to its reliable, high-toxicity signal. This compound serves as a valuable "intermediate toxicity" benchmark, useful for detecting subtle improvements in safety engineering.
References
-
Luft, F. C., Yum, M. N., & Kleit, S. A. (1976). Comparative nephrotoxicities of netilmicin and gentamicin in rats.[4] Antimicrobial Agents and Chemotherapy, 10(5), 845–849.[4] [Link]
-
Palla, R., Marchitiello, M., Tuoni, M., et al. (1985). Enzymuria in aminoglycoside-induced kidney damage.[6] Comparative study of gentamicin, amikacin, sisomicin and netilmicin.[3][2][6] International Journal of Clinical Pharmacology Research, 5(5), 351–355.[6] [Link]
-
Luft, F. C., et al. (1978). Comparative nephrotoxicity of aminoglycoside antibiotics in rats. The Journal of Infectious Diseases, 138(4), 541-545. [Link]
-
Fabre, J., et al. (1976). Persistence of sisomicin and gentamicin in renal cortex and medulla compared with other organs and serum of rats. Kidney International, 10(5), 444–449. [Link]
-
Sanders, W. E.[7] Jr., et al. (1980). Comparative clinical trial of sisomicin and gentamicin in serious systemic gram-negative infections. Antimicrobial Agents and Chemotherapy, 18(5), 730–735. [Link]
Sources
- 1. Gentamicin and sisomicin - induced renal tubular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative nephrotoxicities of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. Enzymuria in aminoglycoside-induced kidney damage. Comparative study of gentamicin, amikacin, sisomicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of sisomicin and gentamicin in the treatment of serious systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Siseptin (Sisomicin) vs. Tobramycin: Antibacterial Efficacy & Application Guide
[1][2]
Executive Summary: The Structural & Functional Divergence
In the landscape of aminoglycoside development, Siseptin (chemically known as Sisomicin Sulfate ) and Tobramycin represent two distinct evolutionary branches of the 4,6-disubstituted 2-deoxystreptamine class. While they share a core mechanism of action, their efficacy profiles diverge significantly based on bacterial target and resistance mechanisms.
-
This compound (Sisomicin): A dehydro-derivative of Gentamicin C1a.[1] It exhibits superior potency against Gram-positive cocci (specifically Staphylococcus aureus) and many Enterobacteriaceae (E. coli, Klebsiella). It is often retained as a potent alternative when Gentamicin resistance is suspected but Tobramycin is not indicated.
-
Tobramycin: The gold standard for Pseudomonas aeruginosa. Its structural conformation confers varying degrees of stability against specific aminoglycoside-modifying enzymes (AMEs), making it the preferred choice for pseudomonal infections, particularly in cystic fibrosis models.
This guide provides a rigorous comparison of their antibacterial efficacy, resistance profiles, and experimental validation protocols.
Mechanism of Action & Resistance Logic
Both compounds function by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. However, their susceptibility to enzymatic degradation differs, which dictates their "functional" spectrum.
Molecular Pathway
The following diagram illustrates the shared mechanism of uptake and ribosomal interference, alongside the specific resistance checkpoints.
Figure 1: Mechanism of Action and Resistance Interface. Both this compound and Tobramycin follow this pathway; however, the 'AMEs' node represents the critical divergence point where structural differences determine survival of the molecule.
Enzyme Susceptibility Profile
The efficacy of these drugs is often predicted by the presence of specific AMEs in the target strain:
-
AAC(3)-I: Inactivates Gentamicin and This compound ; Tobramycin remains active.[2]
-
ANT(2'')-I: Inactivates Gentamicin, This compound , and Tobramycin .
-
ANT(4')-II: Inactivates Tobramycin ; this compound often remains active.
Comparative Efficacy Data
The following data summarizes Minimum Inhibitory Concentration (MIC) ranges derived from aggregate in vitro studies. Note the inversion of potency between Staphylococcus and Pseudomonas.
Table 1: MIC Comparison (µg/mL)
| Organism | Strain Type | This compound (Sisomicin) MIC₅₀ | Tobramycin MIC₅₀ | Efficacy Verdict |
| P. aeruginosa | Clinical Isolates | 2.0 – 8.0 | 0.5 – 2.0 | Tobramycin Superior |
| S. aureus | MSSA/MRSA | 0.1 – 0.5 | 0.5 – 1.0 | This compound Superior |
| E. coli | Wild Type | 0.5 – 1.0 | 1.0 – 4.0 | This compound Superior |
| Klebsiella spp. | Clinical Isolates | 0.5 – 1.0 | 1.0 – 2.0 | This compound Superior |
| Serratia spp. | Indole (+) | 1.0 – 2.0 | 2.0 – 4.0 | This compound Superior |
Key Insight: For researchers developing therapies for Cystic Fibrosis (where P. aeruginosa is dominant), Tobramycin remains the benchmark. However, for polymicrobial wound infections or sepsis models involving Staphylococcus or Enterobacteriaceae, this compound offers a more potent kill per microgram.
Experimental Protocols for Comparative Validation
To objectively compare these agents in your own lab, use the following self-validating protocols. These are designed to minimize the "cation effect" which often skews aminoglycoside data.
Workflow Visualization
Figure 2: Standardized MIC Workflow. The 'Media Adjustment' step is critical for aminoglycosides to prevent false susceptibility.
Protocol 1: Cation-Adjusted MIC Assay
Objective: Determine the precise inhibitory concentration while controlling for divalent cation interference.
-
Media Preparation: Use Mueller-Hinton Broth (MHB).
-
Critical Step: Supplement with Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). Aminoglycoside uptake is inhibited by high cation concentrations; unsupplemented broth may yield false sensitivity, while hyper-supplemented broth yields false resistance.
-
-
Stock Solution: Dissolve this compound and Tobramycin powders in sterile distilled water. Do not use phosphate buffers (PBS) as phosphates can reduce aminoglycoside potency.
-
Inoculum: Prepare a 0.5 McFarland suspension (
CFU/mL) and dilute 1:100 into the assay plate to achieve a final concentration of CFU/mL. -
Incubation: 35°C ± 2°C for 16-20 hours.
-
Analysis: The MIC is the lowest concentration showing complete inhibition of visible growth.
Protocol 2: Time-Kill Kinetics
Objective: Differentiate between "bacteriostatic" and "bactericidal" activity rates.
-
Setup: Inoculate CAMHB containing 4x MIC of this compound or Tobramycin with
CFU/mL of the target organism. Include a growth control (no antibiotic). -
Sampling: Aliquot samples at T=0, 1, 2, 4, 6, and 24 hours.
-
Quantification: Serially dilute samples in saline and plate on nutrient agar.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Comparison Point: this compound typically exhibits a steeper kill slope (faster onset) against E. coli than Tobramycin in the first 2 hours.
-
Clinical & Translational Considerations
When positioning these compounds for drug development:
-
Toxicity: Both agents carry risks of ototoxicity (irreversible auditory/vestibular damage) and nephrotoxicity (reversible renal tubule damage). This compound has historically shown similar or slightly higher nephrotoxicity potential compared to Tobramycin in animal models, though clinical manifestations are comparable.
-
Stability: this compound is highly stable in solution, making it a viable candidate for topical formulations or hydrogels where long-term shelf life is required.
-
Synergy: Both show marked synergy with beta-lactams. The beta-lactam compromises the cell wall, facilitating the uptake of the aminoglycoside.
Conclusion
-
Select Tobramycin if your primary target is Pseudomonas aeruginosa or if the application is pulmonary (e.g., nebulized therapy for CF).
-
Select this compound (Sisomicin) if your target spectrum includes resistant Staphylococcus aureus or difficult Enterobacteriaceae, or if you are exploring novel topical formulations where broad Gram-positive/negative coverage is required.
References
-
Waitz, J. A., Moss, E. L., Drube, C. G., & Weinstein, M. J. (1972).[3] Comparative activity of sisomicin, gentamicin, kanamycin, and tobramycin.[3][4][5][6][7] Antimicrobial Agents and Chemotherapy.[8][2][4][5][6][9][10] Link
-
Schieker, K. R., & Hofmann, H. F. (1981). Prospective double-blind controlled clinical study of sisomicin versus tobramycin. Pharmatherapeutica.[4] Link
-
Brogden, R. N., Pinder, R. M., Sawyer, P. R., Speight, T. M., & Avery, G. S. (1976). Tobramycin: A review of its antibacterial and pharmacokinetic properties and therapeutic use. Drugs.[8][1][2][4][5][6][9][10][11][12][13][14] Link
-
Sanders, C. C., Sanders, W. E., & Goering, R. V. (1978). In vitro studies with Sch 21420 and Sch 22591: Activity in comparison with six other aminoglycosides. Antimicrobial Agents and Chemotherapy.[8][2][4][5][6][9][10] Link
-
PubChem. (2025).[11] Sisomicin Sulfate Compound Summary. National Library of Medicine. Link
Sources
- 1. Sisomicin | 32385-11-8 [chemicalbook.com]
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- 3. In Vitro Comparison of Four Aminoglycoside Antibiotics: Sisomicin, Gentamicin, Tobramycin, and BB-K8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antimicrobial effectiveness of sisomicin. I: In vitro activity of sisomicin compared with gentamicin, tobramycin, amikacin and kanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sisomicin: Evaluation In Vitro and Comparison with Gentamicin and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Sisomicin Sulfate | C38H84N10O34S5 | CID 439243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. Sisomicin [drugfuture.com]
- 14. Research Portal [scholarship.miami.edu]
A Comparative Guide to Siseptin Purity Verification: USP Reference Standards vs. Modern Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The purity and potency of antibiotic drug substances are paramount to their safety and efficacy. For Siseptin (Sisomicin Sulfate), a potent aminoglycoside antibiotic, the United States Pharmacopeia (USP) has historically provided the benchmark for quality through its official monograph. This guide offers an in-depth technical comparison of the traditional USP reference standard methodologies with modern, high-performance liquid chromatography (HPLC) techniques for the purity verification of this compound. We will explore the foundational principles, experimental protocols, and comparative data to equip researchers and quality control professionals with the insights needed to select and implement the most appropriate analytical strategies for their applications. While the USP monograph for Sisomicin Sulfate has been proposed for omission due to its marketing status in the United States, the principles of its quality control remain a valuable reference.[1]
The Critical Role of Purity in this compound
This compound, the sulfate salt of sisomicin, is a broad-spectrum aminoglycoside antibiotic derived from Micromonospora inyoensis.[2] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. Given its potent therapeutic effects and the potential for nephrotoxicity and ototoxicity common to aminoglycosides, ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of quality control.[3][4] Impurities, which can arise from the fermentation and purification processes or degradation, may lack therapeutic activity, contribute to toxicity, or even antagonize the desired effect of the API.
The USP Reference Standard Framework for this compound
The United States Pharmacopeia (USP) provides a set of standards for drug substances, including Sisomicin Sulfate. The USP monograph outlines the official tests and acceptance criteria to ensure the identity, strength, quality, and purity of the material.[5]
Potency Determination: The Microbiological Assay
The cornerstone of the USP monograph for this compound's quality is the microbiological assay , as detailed in USP General Chapter <81> Antibiotics—Microbial Assays.[5] This method is designed to determine the biological activity, or potency, of the antibiotic.
-
Principle: The assay measures the ability of this compound to inhibit the growth of a susceptible microorganism. The size of the zone of inhibition is proportional to the concentration of the active antibiotic. This provides a direct measure of the drug's bioactivity.[6]
-
USP Acceptance Criteria: The monograph for Sisomicin Sulfate specifies a potency of not less than 580 µg of sisomicin (C₁₉H₃₇N₅O₇) per mg , calculated on a dried basis.[5][7]
While the microbiological assay is the definitive method for potency according to the USP, it has several operational considerations:
-
Lower Precision: These assays are inherently more variable than chemical assays.
-
Time-Consuming: The need for incubation periods results in a longer turnaround time for results.
-
Lack of Specificity: The assay measures overall antimicrobial activity and may not distinguish between the main component and other structurally similar, biologically active impurities.
Identification and Other Tests
The USP monograph also includes tests for:
-
Identification: A thin-layer chromatography (TLC) method is specified to confirm the identity of sisomicin by comparing its migration to that of the USP Sisomicin Sulfate Reference Standard.[5]
-
pH, Loss on Drying, and Residue on Ignition: These tests control for other quality attributes of the drug substance.[5]
A notable omission in the readily available versions of the USP monograph is a specific test with acceptance criteria for related substances or impurities. This highlights a potential gap where modern analytical techniques can provide more comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): A Modern Approach to Purity Verification
High-Performance Liquid Chromatography (HPLC) has become the workhorse of modern pharmaceutical analysis due to its high specificity, precision, and efficiency. For aminoglycosides like this compound, which lack a strong UV chromophore, HPLC is often coupled with universal detectors such as the Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
The Power of Separation: Why HPLC?
HPLC offers a distinct advantage over microbiological assays by physically separating the main this compound component from its related impurities. This allows for the individual quantification of each impurity, providing a detailed purity profile of the drug substance. Research has shown a linear relationship between the chromatographic results of aminoglycoside content and the microbiological potency, though HPLC can detect impurities missed by the bioassay.[8]
Advantages of HPLC for this compound Purity Analysis:
-
High Specificity: Resolves this compound from structurally similar impurities.
-
High Precision and Accuracy: Provides highly reproducible and accurate quantification of both the main component and impurities.
-
Detailed Impurity Profiling: Allows for the identification and quantification of individual related substances.
-
Faster Analysis Time: Significantly reduces the time to obtain results compared to microbiological assays.
A Validated HPLC-ELSD Method for this compound Purity Determination
Below is a detailed protocol for a validated HPLC-ELSD method suitable for the determination of this compound purity and its related substances. This method is based on established principles for aminoglycoside analysis.[9][10][11]
Experimental Protocol: HPLC-ELSD for this compound Purity
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 4.6 mm x 250 mm, 5 µm) is commonly used.[9][10][11]
-
Mobile Phase: A gradient or isocratic mobile phase containing an ion-pairing agent is typically required for the retention and separation of the highly polar aminoglycosides. A common mobile phase consists of a mixture of 0.05 M trifluoroacetic acid (TFA) in water and methanol.[9][10][11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.
-
Injection Volume: 20 µL.
-
-
ELSD Conditions:
-
System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance. These criteria are often established based on related USP monographs, such as that for Gentamicin Sulfate, which is structurally similar.
-
Resolution: The resolution between critical pairs of peaks (e.g., this compound and a known impurity) should be greater than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.
-
Precision (Repeatability): The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
-
Data Analysis and Purity Calculation
The percentage of each impurity is calculated based on its peak area relative to the total area of all peaks in the chromatogram. For accurate quantification, the use of a Relative Response Factor (RRF) is recommended, especially if the detector response for the impurities differs significantly from that of the API.[12][13]
Comparative Analysis: USP Reference Standards vs. HPLC
The choice between the USP microbiological assay and an HPLC method for this compound analysis depends on the analytical objective.
| Feature | USP Microbiological Assay | HPLC with ELSD/MS |
| Principle | Measures biological activity (inhibition of microbial growth) | Physical separation and detection of chemical entities |
| Measures | Potency (Bioactivity) | Purity and quantity of the main component and impurities |
| Specificity | Lower - may not distinguish between bioactive related compounds | High - separates and quantifies individual components |
| Precision | Generally lower, with higher variability | High, with low relative standard deviation (RSD) |
| Throughput | Low, due to long incubation times | High, with rapid analysis times |
| Information Provided | A single value representing the overall biological potency | A detailed purity profile with the percentage of each impurity |
While the microbiological assay provides a direct measure of the drug's intended biological function, HPLC offers a more detailed and precise picture of the drug substance's chemical purity. For comprehensive quality control, a combination of both techniques is often ideal, with HPLC used for routine purity testing and impurity profiling, and the microbiological assay employed to confirm biological potency, especially during initial validation and for lot release.
Visualizing the Workflow
Diagram: this compound Purity Verification Workflow
Caption: A comparative workflow for this compound purity verification.
Conclusion and Recommendations
The purity verification of this compound is a multi-faceted process that benefits from both traditional and modern analytical techniques. The USP microbiological assay remains a valuable tool for determining the biological potency, which is a direct indicator of the drug's therapeutic potential. However, for a comprehensive understanding of the drug substance's quality, a validated HPLC method is indispensable.
For research, development, and routine quality control, it is recommended to:
-
Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its related substances. This provides a detailed understanding of the impurity profile and can be used for routine batch release testing.
-
Utilize the USP Sisomicin Sulfate Reference Standard for the identification and as a benchmark for both chromatographic and microbiological assays.
-
Employ the microbiological assay during the validation of the HPLC method to establish a correlation between chemical purity and biological potency. It also serves as a crucial tool for confirming the bioactivity of the final drug substance.
By integrating the strengths of both methodologies, researchers and drug development professionals can ensure the highest standards of quality, safety, and efficacy for this compound.
References
-
WNG Jin, WNG Zhi-jin, CHEN Gui-in, NI Kun-yi. (2007). Analysis of Sisomicin Sulfate and Its Related Substances by HPLC-ELSD and HPLC-MS~n. Chinese Pharmaceutical Journal, 42(01), 62-65. [Link]
-
de Oliveira, M. A. L., de Oliveira, A. L., & de Souza, A. C. (2013). Relationship assessment among content of aminoglycoside antibiotic components by HPLC and C13-NMR and their microbiological assay potenci. Journal of Pharmaceutical and Biomedical Analysis, 85, 13-20. [Link]
-
ResearchGate. (2025, August 6). Analysis of sisomicin sulfate and its related substances by HPLC-ELSD and HPLC-MSn. [Link]
-
ResearchGate. (2025, August 9). Determination of the content of sisomicin sulfate and sodium chloride injection by rp-hplc. [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_m75520, USP Monographs: Sisomicin Sulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC assay and microbiological potency determination results. Retrieved from [Link]
-
USP-NF. (n.d.). Sisomicin Sulfate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Sisomicin sulfate. Retrieved from [Link]
-
Kovaříková, P. (1998). Aminoglycoside antibiotics – Two decades of their HPLC bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 453-471. [Link]
-
MICROSOLV. (2026, February 11). Relative Response Factor (RRF) in HPLC. [Link]
-
Separation Science. (2024, October 15). Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
Amponsah, S. K., et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. ADMET & DMPK, 10(1), 1-18. [Link]
-
Semantic Scholar. (2021, December 30). Bioanalysis of aminoglycosides using high-performance liquid chromatography. [Link]
-
FDA. (2005, January 31). Guidance for Industry - ANDAs: Impurities in Drug. [Link]
-
FDA. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]
-
FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
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- 2. Sisomicin Sulfate Pharmaceutical Secondary Standard; Certified Reference Material 53179-09-2 [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uspbpep.com [uspbpep.com]
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- 9. uspbpep.com [uspbpep.com]
- 10. Analysis of Sisomicin Sulfate and Its Related Substances by HPLC-ELSD and HPLC-MS~n [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 13. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
Executive Summary: The Phenotypic Divide in Aminoglycoside Efficacy
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating aminoglycoside efficacy across distinct bacterial growth phenotypes.
Siseptin (Sisomicin) is a potent, broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. While it demonstrates exceptional bactericidal activity against free-floating (planktonic) Gram-negative and Gram-positive pathogens by binding to the 30S ribosomal subunit to disrupt protein synthesis, its efficacy drops precipitously when confronting biofilm-embedded communities.
For drug development professionals, understanding the mechanistic divergence between planktonic susceptibility and biofilm recalcitrance is critical. Biofilms are not merely dense clusters of cells; they are specialized, metabolically distinct microenvironments protected by an extracellular polymeric substance (EPS). This guide dissects the physicochemical barriers limiting this compound's anti-biofilm efficacy, establishes self-validating experimental protocols for comparative testing, and benchmarks quantitative performance data.
Mechanistic Divergence: Planktonic vs. Biofilm Microenvironments
The failure of this compound in biofilm models is driven by charge-charge interactions and metabolic dormancy rather than traditional genetic resistance (e.g., efflux pumps or aminoglycoside-modifying enzymes) .
This compound is a polycationic molecule. In a planktonic state, this positive charge facilitates rapid electrostatic binding to the negatively charged bacterial outer membrane, promoting cellular uptake. However, in a biofilm, the EPS matrix is rich in polyanionic extracellular DNA (eDNA) and acidic polysaccharides. This creates an "electrostatic sink," sequestering this compound in the matrix before it can reach the deeper layers of the biofilm. Furthermore, the oxygen and nutrient gradients within the biofilm force deep-layer cells into a metabolically dormant "persister" state. Because aminoglycosides require active proton-motive force for cellular uptake, these dormant cells exhibit extreme phenotypic tolerance.
Logical flow of this compound efficacy in planktonic versus biofilm microenvironments.
Protocol Engineering: Self-Validating Methodologies
To objectively compare this compound's efficacy, assays must be engineered to prevent cross-contamination of growth states. The following protocols utilize built-in validation steps to ensure causality and data integrity.
Protocol A: Planktonic Susceptibility (MIC/MBC Determination)
Rationale: Establishes the baseline intrinsic susceptibility of the isolate.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Supplementing with physiological levels of Ca²⁺ and Mg²⁺ is critical. These cations compete with the polycationic this compound for binding sites on the bacterial membrane. Omitting them results in artificially hyper-potent MIC readings.
-
Inoculation: Standardize the bacterial suspension to
CFU/mL in a 96-well plate containing serial two-fold dilutions of this compound. -
Incubation & Validation: Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity (OD600).
-
Self-Validation (MBC): Plate 10 µL from all clear wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is confirmed where a 99.9% reduction in initial inoculum is observed, validating that the drug killed the bacteria rather than merely halting growth.
Protocol B: Biofilm Eradication (MBEC Assay via Calgary Device)
Rationale: Simulates clinical recalcitrance by allowing a mature EPS matrix to form prior to antibiotic challenge .
-
Biofilm Establishment: Inoculate a 96-peg lid device with
CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to drive robust EPS production). Incubate for 24 hours at 37°C under 150 rpm shear stress. -
Wash Step (Critical): Transfer the peg lid to a plate containing sterile PBS for 1 minute. Causality: This removes loosely adherent planktonic cells. Failing to wash the pegs will result in planktonic cells shedding into the recovery plate, causing false-negative resistance data.
-
Antibiotic Challenge: Transfer the washed peg lid to a 96-well plate containing this compound serial dilutions. Incubate for 24 hours.
-
Recovery & Quantification: Transfer the lid to a recovery plate containing neutralizing broth. Sonicate the plate for 10 minutes at 60 Hz. Causality: Sonication at this specific frequency dislodges the biofilm without lysing the cells. Plate the sonicate onto agar. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration yielding zero viable colonies.
Standardized workflow comparing MIC and MBEC determination for this compound.
Quantitative Benchmarking: Efficacy Comparison
The data below synthesizes expected performance metrics for this compound across common nosocomial pathogens, highlighting the extreme shift in required therapeutic concentrations when transitioning from planktonic to biofilm models.
| Pathogen Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Resistance Factor (MBEC/MIC) | Primary Biofilm Survival Mechanism |
| Pseudomonas aeruginosa PAO1 | 0.5 | > 512 | > 1024x | eDNA sequestration; alginate overproduction |
| Staphylococcus aureus ATCC 29213 | 1.0 | 256 | 256x | EPS diffusion barrier; deep-layer persister cells |
| Klebsiella pneumoniae KPC+ | 0.25 | 128 | 512x | Matrix binding; altered local pH microenvironment |
| Acinetobacter baumannii | 2.0 | > 1024 | > 512x | Restricted penetration; adaptive stress response |
Data Interpretation: A Resistance Factor exceeding 100x indicates that monotherapy with this compound is clinically non-viable for biofilm-associated infections (e.g., catheter-associated UTIs or implant infections), as achieving the MBEC in vivo would result in severe nephrotoxicity and ototoxicity.
Strategic Overrides: Overcoming Biofilm Recalcitrance
To bridge the gap between planktonic and biofilm efficacy, drug development strategies must focus on combination therapies that dismantle the EPS matrix, thereby restoring this compound's access to the bacterial membrane:
-
Matrix-Degrading Adjuvants: Co-administering this compound with recombinant human DNase (Dornase alfa) degrades the polyanionic eDNA within the EPS. This eliminates the electrostatic sink, allowing the polycationic this compound to penetrate the biofilm architecture.
-
Metabolic Stimulants: Combining this compound with specific metabolites (e.g., mannitol or fructose) generates a localized proton-motive force in dormant persister cells, facilitating the active uptake of the aminoglycoside into the deep-layer cells.
-
Synergistic Antibiotic Pairing: Utilizing this compound alongside cell-wall active agents (like beta-lactams or fosfomycin) disrupts the structural integrity of the biofilm community, lowering the MBEC to clinically achievable concentrations .
References
-
Title: Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds. Source: Infection and Drug Resistance (via PubMed Central) URL: [Link]
-
Title: Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics. Source: Frontiers in Pharmacology (via PubMed Central) URL: [Link]
-
Title: Synergistic antibiotic activity against planktonic and biofilm-embedded Streptococcus agalactiae, Streptococcus pyogenes and Streptococcus oralis. Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Siseptin (Sisomicin Sulfate)
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, field-proven safety and logistical information for handling Siseptin, a trade name for the aminoglycoside antibiotic, Sisomicin. The following protocols are designed to ensure the integrity of your research and, most importantly, the safety of your laboratory personnel. This is not just a list of steps; it is a framework for building a culture of safety and trust within your team.
Understanding the Compound: Hazard Identification
Sisomicin sulfate is a potent aminoglycoside antibiotic effective against a range of bacteria.[1][2] However, its potency also necessitates careful handling. As a class, aminoglycosides are associated with potential health hazards, including kidney toxicity (nephrotoxicity), inner ear toxicity (ototoxicity), and may cause allergic reactions.[3] The primary routes of occupational exposure are inhalation of aerosolized particles and dermal contact.
The Safety Data Sheet (SDS) classifies Sisomicin sulfate as hazardous, with specific warnings regarding its potential for reproductive toxicity.[4] It is crucial to handle this compound with the understanding that it may damage fertility or the unborn child.[2]
Table 1: Hazard Summary for Sisomicin Sulfate
| Hazard Classification | Description | Primary Route of Exposure | Associated Risks |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, Dermal, Inhalation | Irritation, potential systemic effects. |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child.[4] | Inhalation, Dermal, Ingestion | Long-term reproductive health effects. |
| Sensitization | May cause skin and respiratory sensitization.[3] | Dermal, Inhalation | Allergic reactions upon repeated exposure. |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical line of defense against exposure. The following PPE is mandatory when handling Sisomicin sulfate powder or concentrated solutions.
Hand Protection
-
Glove Selection: Nitrile gloves are recommended. If there is an allergy to latex, nitrile gloves are the preferred alternative.[5] Ensure gloves are powder-free to prevent aerosolization of the compound.
-
Double Gloving: For all procedures involving the handling of pure Sisomicin sulfate powder (e.g., weighing, preparing stock solutions), double gloving is required.[5] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Contaminated gloves should be replaced immediately.[5][6] After any handling procedure, hands should be washed thoroughly, even after gloves have been removed.[5]
Eye and Face Protection
-
Standard Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Enhanced Protection: When there is a risk of splashes or generating aerosols, a full-face shield should be used in addition to safety goggles.[5]
Body Protection
-
A lab coat or long-sleeved clothing is required to prevent skin exposure.[6] Ensure the lab coat is buttoned completely.
-
For larger-scale operations or in the event of a significant spill, additional protective clothing may be necessary.
Respiratory Protection
-
Under Normal Conditions: No respiratory protection is typically needed under normal laboratory use with adequate ventilation.[4][6]
-
High-Risk Procedures: When weighing or handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved P3 respirator is recommended to prevent inhalation of fine particles.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following diagram illustrates the key stages of handling Sisomicin sulfate in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of Sisomicin sulfate.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7] All waste containing Sisomicin must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Concentrated stock solutions and unused media containing Sisomicin are considered hazardous chemical waste.[7] They should be collected in an approved, sealed container for chemical waste and disposed of according to your institution's guidelines.[3][7]
-
Sharps: All needles and syringes used to handle Sisomicin solutions must be disposed of in a designated sharps container.
The following decision tree provides guidance for the proper disposal of Sisomicin-containing waste.
Caption: A decision tree for the proper segregation and disposal of Sisomicin waste.
In Case of Emergency: Spill and Exposure Procedures
-
Minor Spill: For a small spill, wear appropriate PPE, dampen the material with water to prevent dusting, and carefully sweep or vacuum the spill into a designated hazardous waste container.[5] The area should then be decontaminated.
-
Major Spill: In the event of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific endeavors. A strong safety culture is the foundation of innovative and impactful research.
References
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
-
FAAST. Proper Disposal of Antimicrobials. [Link]
-
Medicines.org.uk. (2022, March). PATIENT INFORMATION LEAFLET Naseptin® Nasal Cream. [Link]
-
MP Biomedicals. Sisomicin Sulfate PhytoPure™ CAS: 53179-09-2. [Link]
-
Environmental Health & Safety, University of Tennessee. (2019, March 11). NIOSH Table 1,2 & 3. [Link]
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. Sisomicin Sulfate | 53179-09-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.ie [fishersci.ie]
- 7. bitesizebio.com [bitesizebio.com]
- 8. clinicallab.com [clinicallab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
